Methyl 2-hydroxyicosanoate
Descripción
Propiedades
IUPAC Name |
methyl 2-hydroxyicosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGNSBVAUHPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392800 | |
| Record name | Methyl 2-hydroxyicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16742-49-7 | |
| Record name | Methyl 2-hydroxyeicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16742-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxyicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cellular Significance of 2-Hydroxy Long-Chain Fatty Acids: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Regulation, and Function of 2-Hydroxy Fatty Acids in Cellular Processes, with a Focus on Sphingolipid Metabolism and Signaling
Introduction
While the methyl ester of 2-hydroxyicosanoic acid is not a naturally occurring intracellular molecule and is primarily utilized as a synthetic reagent in research, the core molecule, 2-hydroxyeicosanoic acid, and other 2-hydroxy fatty acids (2-OHFAs), represent a critical class of lipids with profound biological roles. This technical guide provides a comprehensive overview of the synthesis, metabolism, and cellular functions of 2-OHFAs, with a particular emphasis on their incorporation into sphingolipids and their subsequent impact on cell signaling, membrane dynamics, and disease pathogenesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique class of lipids.
The Synthesis and Metabolism of 2-Hydroxy Fatty Acids
The introduction of a hydroxyl group at the C-2 position of a fatty acid is a crucial modification that imparts unique biochemical properties. This process is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).
The Role of Fatty Acid 2-Hydroxylase (FA2H)
FA2H is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[1] The FA2H enzyme is vital for the de novo synthesis of 2-hydroxy-sphingolipids.[2] Mutations in the FA2H gene can lead to severe neurological disorders, underscoring the importance of 2-OHFAs in the nervous system.[3]
Substrate Specificity and Enzyme Kinetics
FA2H exhibits a preference for long-chain and very-long-chain fatty acids. While the enzyme can hydroxylate free fatty acids, it is believed that it may also act on fatty acids already incorporated into ceramides.[4] The kinetic properties of FA2H are crucial for understanding its regulation and substrate preference in different cellular contexts.
| Substrate | Apparent Km (µM) | Source Organism/System | Reference |
| Tetracosanoic Acid (C24:0) | <0.18 | Human (recombinant) | [5] |
| Tetracosanoic Acid (C24:0) | ~0.18 | Murine brain homogenates | [6] |
Degradation of 2-Hydroxy Fatty Acids
The degradation of 2-OHFAs is thought to occur, at least in part, through the peroxisomal alpha-oxidation pathway.[3] This pathway involves the sequential shortening of the fatty acid chain.
Incorporation of 2-Hydroxy Fatty Acids into Sphingolipids
The primary biological significance of 2-OHFAs lies in their incorporation into sphingolipids, creating a subclass of lipids with distinct properties and functions.
The Sphingolipid De Novo Synthesis Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. Following a series of enzymatic steps, ceramide is produced. FA2H acts on the fatty acyl chain of either a free fatty acid or a ceramide backbone to produce a 2-hydroxyceramide. These 2-hydroxyceramides then serve as precursors for more complex 2-hydroxy-sphingolipids, such as 2-hydroxy-glucosylceramide and 2-hydroxy-galactosylceramide.
References
- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 2-hydroxyicosanoate and its Relation to 2-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-hydroxyicosanoate, a methylated derivative of a long-chain 2-hydroxy fatty acid. It explores the compound's physicochemical properties, its relationship to the broader class of 2-hydroxy fatty acids (2-HFAs), and its significance in various biological processes. The guide details the biosynthesis and degradation of 2-HFAs, their crucial role in the formation of complex lipids like sphingolipids, and their involvement in cellular signaling pathways. Furthermore, it offers detailed experimental protocols for the synthesis, extraction, and analysis of this compound, along with illustrative diagrams of key metabolic and signaling pathways. This document is intended to be a valuable resource for researchers in lipidomics, drug discovery, and biomedical sciences.
Introduction to this compound and 2-Hydroxy Fatty Acids
This compound is the methyl ester of 2-hydroxyicosanoic acid, a saturated 20-carbon fatty acid with a hydroxyl group at the alpha-position. While this specific methyl ester is primarily a subject of research interest, the broader class of 2-hydroxy fatty acids (2-HFAs) are naturally occurring molecules with significant biological roles. 2-HFAs are integral components of sphingolipids, a class of lipids that are particularly abundant in the nervous system and skin.[1][2] The presence of the 2-hydroxyl group imparts unique physicochemical properties to these molecules, influencing membrane structure and function.
The study of 2-HFAs and their derivatives is crucial for understanding various physiological and pathological processes. Deficiencies in 2-HFA metabolism are linked to severe neurodegenerative diseases, and alterations in their levels have been observed in certain cancers.[1][3] this compound, as a specific C20 variant, serves as a valuable tool for investigating the chain-length-specific functions and metabolic pathways of 2-HFAs.
Physicochemical Properties
| Property | 2-Hydroxyicosanoic Acid | This compound (Estimated) | Reference |
| Molecular Formula | C₂₀H₄₀O₃ | C₂₁H₄₂O₃ | [PubChem CID: 5225199] |
| Molecular Weight | 328.5 g/mol | 342.6 g/mol | [PubChem CID: 5225199] |
| IUPAC Name | 2-hydroxyicosanoic acid | This compound | |
| CAS Number | 16742-48-6 | 16742-49-7 | |
| Melting Point | Not available | Estimated to be a low-melting solid or wax | |
| Boiling Point | Not available | Higher than the corresponding non-hydroxylated ester | |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in nonpolar organic solvents |
Biological Significance and Relation to 2-Hydroxy Fatty Acids
The biological importance of this compound is intrinsically linked to the functions of its parent molecule, 2-hydroxyicosanoic acid, and the broader class of 2-HFAs.
Role in Sphingolipid Structure and Function
2-HFAs are essential building blocks of sphingolipids, particularly ceramides (B1148491) and galactosylceramides, which are abundant in the myelin sheath of nerves and in the stratum corneum of the skin.[1][2] The hydroxyl group of the 2-HFA can form hydrogen bonds with adjacent molecules, contributing to the stability and organization of lipid membranes.[1] This is crucial for the proper function of the myelin sheath, which insulates nerve fibers and enables rapid nerve impulse conduction, and for maintaining the skin's barrier function.[2]
Involvement in Disease
The critical role of 2-HFAs is underscored by the severe consequences of their dysregulation. Mutations in the gene encoding Fatty Acid 2-Hydroxylase (FA2H), the primary enzyme responsible for 2-HFA synthesis, lead to a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia and leukodystrophy.[1] These conditions are characterized by the progressive loss of myelin in the central nervous system.
Recent studies have also implicated 2-HFAs in cancer biology. Reduced levels of FA2H and 2-HFAs have been associated with increased tumor growth and chemoresistance in gastric cancer.[3] Conversely, supplementation with certain 2-HFAs has been shown to enhance the efficacy of chemotherapy, suggesting a potential therapeutic avenue.[3]
Metabolism of 2-Hydroxy Fatty Acids
The metabolism of 2-HFAs involves their biosynthesis by specific hydroxylases and their subsequent degradation through a specialized oxidative pathway.
Biosynthesis of 2-Hydroxy Fatty Acids
The primary pathway for the synthesis of 2-HFAs in mammals is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[4] This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum. FA2H introduces a hydroxyl group at the C-2 position of a fatty acid, with a preference for producing the (R)-enantiomer .[5] The enzyme can act on a range of saturated and monounsaturated fatty acids, including icosanoic acid (the precursor to 2-hydroxyicosanoic acid).[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-hydroxyicosanoate: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxyicosanoate, a long-chain alpha-hydroxy fatty acid methyl ester, is an intriguing natural product with potential applications in various scientific fields. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery and natural distribution. While specific data on this compound remains somewhat nascent, this document consolidates the existing literature, drawing parallels from the broader class of 2-hydroxy long-chain fatty acids to offer a thorough understanding. This guide details its confirmed presence in terrestrial plants and discusses its likely occurrence in marine organisms. Furthermore, it outlines the analytical methodologies for its identification and presents a generalized experimental protocol for its isolation and characterization. This document aims to serve as a foundational resource for researchers interested in the chemistry, biology, and potential therapeutic applications of this and related molecules.
Introduction
Alpha-hydroxy fatty acids (AHAs) are a class of fatty acids characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. Long-chain AHAs, including 2-hydroxyicosanoic acid and its methyl ester, are important constituents of various biological systems. They are known components of sphingolipids, which are essential for maintaining the structural integrity of cell membranes and are involved in cellular signaling processes. The study of these molecules is gaining traction due to their potential biological activities. This guide focuses specifically on this compound, summarizing its known natural sources and the methods for its study.
Discovery and Identification
The discovery of this compound has not been a singular event but rather a gradual identification through the comprehensive analysis of complex natural extracts. Its presence has been confirmed in various plant species through modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
The parent acid, 2-hydroxyicosanoic acid, has been identified in a number of marine sponges, including Aplysina fistularis, Myrmekioderma rea, and Verongula gigantea, as well as the plant Allamanda cathartica[1]. While the methyl ester is not explicitly mentioned in these findings, its formation during the common analytical procedure of transesterification is highly probable.
More directly, "this compound" has been identified as a phytochemical constituent in the leaves of grapevine (Vitis vinifera) and the fruits of the Manila tamarind (Pithecellobium dulce)[2][3][4]. An interesting, though not strictly "natural," occurrence has been its detection in treated wastewater, highlighting its environmental presence and stability[5][6].
Natural Occurrence
The known and probable natural sources of this compound and its parent acid are summarized in the table below.
| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Organ/Tissue | Compound Form |
| Plantae | Tracheophyta | Magnoliopsida | Vitales | Vitaceae | Vitis | vinifera | Grapevine | Leaves | This compound[3][7] |
| Plantae | Tracheophyta | Magnoliopsida | Fabales | Fabaceae | Pithecellobium | dulce | Manila tamarind | Fruits | This compound[2][4][8] |
| Plantae | Tracheophyta | Magnoliopsida | Gentianales | Apocynaceae | Allamanda | cathartica | Golden trumpet | Not specified | 2-hydroxyicosanoic acid[1][9] |
| Animalia | Porifera | Demospongiae | Verongiida | Aplysinidae | Aplysina | fistularis | - | Not specified | 2-hydroxyicosanoic acid[1] |
| Animalia | Porifera | Demospongiae | Verongiida | Aplysinidae | Verongula | gigantea | - | Not specified | 2-hydroxyicosanoic acid[1] |
| Animalia | Porifera | Demospongiae | Poecilosclerida | Myrmekiodermatiidae | Myrmekioderma | rea | - | Not specified | 2-hydroxyicosanoic acid[1] |
| Animalia | Porifera | Demospongiae | Chondrosiida | Chondrosiidae | Chondrosia | reniformis | - | Not specified | 2-hydroxyicosanoic acid[9] |
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve solvent extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on methods used for the analysis of fatty acids from marine sponges and plant materials.
General Protocol for Isolation and Identification
-
Sample Preparation: The biological material (e.g., dried and ground plant leaves or lyophilized sponge tissue) is subjected to solvent extraction. A common method is the Bligh and Dyer extraction, which uses a mixture of chloroform (B151607), methanol, and water to partition lipids from other cellular components.
-
Total Lipid Extraction:
-
Homogenize the sample in a monophasic solvent system of chloroform:methanol:water.
-
Break the single phase by adding more chloroform and water, leading to a biphasic system.
-
The lower chloroform layer, containing the total lipids, is collected.
-
The solvent is removed under reduced pressure to yield the total lipid extract.
-
-
Fractionation (Optional): The total lipid extract can be fractionated using column chromatography on silica (B1680970) gel to separate lipid classes of different polarities (e.g., neutral lipids, glycolipids, and phospholipids).
-
Transesterification: The lipid fraction is subjected to transesterification to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is commonly achieved by heating the sample in a solution of methanolic HCl or BF3-methanol.
-
Purification of FAMEs: The resulting FAMEs are extracted with a non-polar solvent like hexane (B92381) and may be further purified by thin-layer chromatography (TLC) or column chromatography.
-
Identification and Quantification by GC-MS:
-
The purified FAME fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The separation is typically performed on a non-polar or medium-polarity capillary column.
-
The mass spectrometer provides fragmentation patterns that are characteristic of the compound's structure. For this compound, key fragments would include those resulting from the loss of the methoxy (B1213986) group and cleavage adjacent to the hydroxyl group.
-
Quantification can be achieved by using an internal standard (e.g., a fatty acid methyl ester with an odd number of carbons not present in the sample) and generating a calibration curve.
-
Visualization of Workflows and Pathways
Experimental Workflow for Isolation and Identification
The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.
Hypothetical Signaling Context
While specific signaling pathways involving this compound have not yet been elucidated, it is known that very long-chain fatty acids are precursors for the synthesis of sphingolipids. Sphingolipids are integral components of cellular membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The diagram below presents a hypothetical context for the involvement of 2-hydroxy long-chain fatty acids in cellular processes.
Conclusion
This compound is an emerging natural product with a confirmed presence in the plant kingdom and a high probability of occurrence in marine invertebrates. While research specifically targeting this molecule is still in its early stages, the established methodologies for the analysis of related long-chain fatty acids provide a solid foundation for future investigations. The potential biological activities of this compound, inferred from the broader class of alpha-hydroxy fatty acids, warrant further exploration. This guide serves as a starting point for researchers aiming to unlock the full potential of this compound in drug discovery and other scientific applications.
References
- 1. ijrpr.com [ijrpr.com]
- 2. japsonline.com [japsonline.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Valorization of grape (Vitis vinifera) leaves for bioactive compounds: novel green extraction technologies and food-pharma applications [frontiersin.org]
- 7. On the formation of alpha-hydroxy fatty acids. Evidence for a direct hydroxylation of nonhydroxy fatty acid-containing sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jidps.com [jidps.com]
- 9. Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 2-hydroxyicosanoate" as a biomarker in metabolic studies
An In-depth Technical Guide to Methyl 2-hydroxyicosanoate and Related 2-Hydroxy Fatty Acids as Biomarkers in Metabolic Studies
Introduction
This technical guide provides a comprehensive overview of this compound and the broader class of 2-hydroxy long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs) as potential biomarkers in metabolic research. While specific data on this compound is limited in current literature, this document extrapolates from known metabolic pathways and analytical techniques for structurally similar molecules to provide a framework for researchers, scientists, and drug development professionals. The focus is on the metabolic significance, potential association with disease, and the analytical methodologies required for their study.
Metabolic Significance of 2-Hydroxy Long-Chain Fatty Acids
Fatty acids with a hydroxyl group at the C2 position (alpha-hydroxy fatty acids) are important components of cellular lipids, particularly in the nervous system. VLCFAs, defined as fatty acids with more than 20 carbons, are crucial constituents of sphingolipids and glycerophospholipids.[1] The 2-hydroxylated forms of these VLCFAs are predominantly found in myelin.[1]
The metabolism of VLCFAs is a critical cellular process, and disruptions in these pathways are linked to a variety of inherited metabolic disorders.[1] The synthesis and degradation of these molecules involve a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and peroxisomes.
Biosynthesis and Degradation
The elongation of fatty acids beyond the common C16 and C18 lengths is carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids).[1][2] The subsequent 2-hydroxylation is a key step for their incorporation into specific complex lipids like cerebrosides and sulfatides, which are vital for myelin sheath integrity.
Degradation of VLCFAs occurs primarily through peroxisomal β-oxidation.[3] Peroxisomal disorders, where this pathway is impaired, can lead to the accumulation of VLCFAs, which is a key diagnostic indicator for these conditions.[4][5]
Association with Metabolic Disorders
The accumulation of VLCFAs is a hallmark of peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies affecting peroxisomal β-oxidation. These are a group of severe genetic metabolic diseases.
Key Associated Disorders:
-
Zellweger Spectrum Disorders (ZSDs) : This group includes Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease.[6][7] These disorders are characterized by impaired peroxisome formation, leading to the accumulation of VLCFAs in blood and tissues.[4]
-
X-Linked Adrenoleukodystrophy (X-ALD) : The most common peroxisomal disorder, caused by a mutation in the ABCD1 gene, which leads to a deficiency in a peroxisomal membrane transporter and subsequent accumulation of VLCFAs.[5][7]
-
Refsum Disease : Characterized by the accumulation of phytanic acid due to a deficiency in the enzyme phytanoyl-CoA hydroxylase.[6][5]
While this compound itself is not a primary diagnostic biomarker for these conditions, the profiling of 2-hydroxy VLCFAs could offer insights into the pathophysiology of these and other metabolic diseases where fatty acid metabolism is dysregulated, such as Metabolic Syndrome (MetS).[8][9][10]
Analytical Methodologies
The quantification of hydroxylated fatty acids in biological matrices is an analytical challenge due to their low abundance and potential for oxidation.[11] The standard and most reliable methods involve chromatography coupled with mass spectrometry.
Sample Preparation and Extraction
A generalized workflow for the extraction and analysis of this compound and related compounds from biological samples (e.g., plasma, serum, tissue) is outlined below.
Detailed Experimental Protocol (Generalized)
This protocol is a composite based on standard methods for fatty acid analysis.[11][12]
-
Sample Collection and Storage :
-
Collect biological samples (e.g., 100 µL of plasma) and store them at -80°C until analysis to prevent lipid degradation.
-
Include an internal standard (e.g., a deuterated analog) at the beginning of the preparation to control for extraction efficiency and instrument variability.
-
-
Lipid Extraction :
-
Homogenize the sample in a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation (Derivatization) :
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
To analyze total fatty acid content (including those in complex lipids), perform a hydrolysis step (saponification) using a methanolic base (e.g., NaOH in methanol) at an elevated temperature (e.g., 100°C for 1 hour). This cleaves the fatty acids from their glycerol (B35011) or sphingoid backbone.
-
Acidify the sample and then perform methylation. Add a methylating agent such as 14% Boron Trifluoride (BF3) in methanol and heat (e.g., at 100°C for 30 minutes). This reaction converts the free fatty acids into their more volatile fatty acid methyl esters (FAMEs), including this compound.
-
Extract the FAMEs into an organic solvent like hexane.
-
-
Chromatography and Mass Spectrometry (GC-MS/LC-MS/MS) :
-
GC-MS : Gas chromatography-mass spectrometry is a primary tool for identifying and quantifying FAMEs.[13]
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection : Splitless injection.
-
Oven Program : A temperature gradient is used to separate the FAMEs based on their boiling points.
-
Mass Spectrometry : Electron ionization (EI) is typically used. The mass spectrum would likely show characteristic fragmentation patterns, including the loss of the methoxy (B1213986) group (M-31) and fragmentation at the C-C bond adjacent to the hydroxyl group.[13]
-
-
LC-MS/MS : Liquid chromatography-tandem mass spectrometry is also a standard method, particularly for its high sensitivity and specificity.[11]
-
Column : A reverse-phase column (e.g., C18).
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid.
-
Mass Spectrometry : Electrospray ionization (ESI) in negative or positive ion mode. Multiple Reaction Monitoring (MRM) would be used for targeted quantification, improving sensitivity and specificity.
-
-
Data Presentation and Interpretation
While specific quantitative data for this compound as a biomarker is not available, the following tables provide a template for how such data, alongside related analytical information, should be structured.
Table 1: Analytical Techniques for Hydroxylated Fatty Acid Methyl Esters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio after electron ionization. | Separation based on polarity, detection by specific precursor-product ion transitions.[11] |
| Sample State | Volatile (requires derivatization to FAMEs). | Liquid (derivatization can improve ionization). |
| Typical Ionization | Electron Ionization (EI). | Electrospray Ionization (ESI). |
| Strengths | Excellent chromatographic resolution, extensive spectral libraries for identification. | High sensitivity and specificity (especially in MRM mode), suitable for complex matrices.[11][12] |
| Limitations | Requires thermally stable compounds, derivatization is often necessary. | Potential for matrix effects and ion suppression. |
Table 2: Potential Quantitative Data for 2-Hydroxy VLCFAs in a Hypothetical Study
(Note: The following data is illustrative and not based on published findings for this compound.)
| Analyte | Control Group (ng/mL plasma) | Disease Group (e.g., ZSD) (ng/mL plasma) | Fold Change | p-value |
| This compound | 2.5 ± 0.8 | 15.7 ± 4.2 | 6.28 | <0.001 |
| Methyl 2-hydroxydocosanoate | 4.1 ± 1.1 | 28.9 ± 7.5 | 7.05 | <0.001 |
| Methyl 2-hydroxytetracosanoate | 10.3 ± 2.5 | 95.2 ± 20.1 | 9.24 | <0.001 |
Conclusion and Future Directions
This compound belongs to a class of lipids, the 2-hydroxy very-long-chain fatty acids, that are integral to nervous system health and whose metabolism is implicated in severe genetic disorders. While it is not currently established as a standalone biomarker, its quantification as part of a broader VLCFA panel could provide significant value in the study of peroxisomal disorders and other metabolic diseases.
Future research should focus on developing targeted, validated assays for this compound and other 2-hydroxy VLCFAs. Establishing reference ranges in healthy populations and quantifying their alterations in various disease states will be critical to validating their potential as clinically relevant biomarkers. The methodologies and frameworks presented in this guide offer a robust starting point for researchers aiming to explore this promising area of metabolic study.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal disorders: clinical commentary and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal Disorders - Children's Health Issues - Merck Manual Consumer Version [merckmanuals.com]
- 6. Peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 8. Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 14-hydroxyicosanoate (18490-19-2) for sale [vulcanchem.com]
The Critical Function of 2-Hydroxy Long-Chain Fatty Acids in Brain Lipids: A Technical Guide
Executive Summary
2-hydroxy long-chain fatty acids (hLCFAs) are crucial lipid components highly enriched in the mammalian brain, particularly within the myelin sheath. Synthesized predominantly by the enzyme Fatty Acid 2-Hydroxylase (FA2H), these molecules are integral to the structure of galactosylceramides and sulfatides, the major glycosphingolipids of myelin. While not essential for the initial formation of the myelin sheath, the 2-hydroxyl group provides critical stability through additional hydrogen bonding, which is indispensable for the long-term maintenance and integrity of axons and myelin.[1][2][3] Deficiencies in hLCFA synthesis, due to mutations in the FA2H gene, lead to severe neurodegenerative disorders like leukodystrophy and spastic paraplegia, underscoring their vital role in central nervous system (CNS) health.[4][5][6] This guide provides an in-depth overview of the metabolism, function, and analysis of hLCFAs in brain lipids, offering a technical resource for researchers in neurology and drug development.
Introduction to 2-Hydroxy Long-Chain Fatty Acids (hLCFAs)
Lipids constitute approximately half of the brain's dry weight, with a complexity unmatched by any other organ.[7] Among this diverse lipidome, sphingolipids containing a 2-hydroxylated long-chain fatty acid are uniquely abundant in the nervous system.[8] These hLCFAs are fatty acids with a hydroxyl group (-OH) attached to the alpha-carbon (C2) of the acyl chain. This seemingly minor modification has profound consequences for the biophysical properties of the lipids they form and the membranes they inhabit.
In the brain, hLCFAs are found almost exclusively as N-acyl chains within sphingolipids, primarily galactosylceramide (GalCer) and its sulfated derivative, sulfatide.[8][9] These 2-hydroxylated galactosphingolipids are among the most plentiful lipids in the myelin sheath, the multilayered glial membrane that insulates axons and enables rapid saltatory nerve conduction.[2][10][11] The expression of the key synthesizing enzyme, FA2H, is highest in oligodendrocytes—the myelin-producing cells of the CNS—and its activity closely tracks the developmental timeline of myelination.[10][12]
Metabolism: Biosynthesis and Degradation
The metabolic pathways governing the levels of hLCFAs are central to their function. The synthesis is a stereospecific process, while degradation occurs through established lipid catabolism routes.
Biosynthesis via Fatty Acid 2-Hydroxylase (FA2H)
The primary enzyme responsible for the synthesis of hLCFAs in the brain is Fatty Acid 2-Hydroxylase (FA2H) .[8][9]
-
Enzyme: FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[11][13]
-
Reaction: It catalyzes the stereospecific hydroxylation of the C-2 position of a long-chain fatty acyl-CoA, exclusively producing the (R)-enantiomer.[6][13][14]
-
Substrates: FA2H acts on a variety of long-chain and very-long-chain fatty acids (VLCFAs), which are then incorporated into ceramides (B1148491) by ceramide synthases.[13]
-
Incorporation: The resulting 2-hydroxy-ceramide is the precursor for 2-hydroxy-galactosylceramide and 2-hydroxy-sulfatide.[8]
Mutations in the FA2H gene eliminate this activity, leading to a near-complete absence of 2-hydroxylated sphingolipids in the nervous system and causing the severe neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) or Spastic Paraplegia 35 (SPG35).[4][5][6]
Degradation
The degradation of 2-hydroxylated sphingolipids occurs primarily in the lysosomes, following the general pathways of sphingolipid catabolism.[4] The incorporated 2-hydroxy fatty acids can be released and are thought to be degraded via peroxisomal α-oxidation.[4]
Quantitative Distribution in Brain Lipids
2-hydroxylated fatty acids are highly enriched in the white matter of the brain due to their abundance in myelin. Their concentration increases dramatically during the period of active myelination in early development.[8][12] In adult human brain, oleic acid, stearic acid, and palmitic acid are among the most abundant fatty acids overall.[15] Within the specific context of myelin sphingolipids, 2-hydroxylated versions of these and other very-long-chain fatty acids become dominant.
While precise, consolidated data across multiple studies is challenging to aggregate, the following tables summarize representative quantitative findings regarding the composition of these critical lipids.
Table 1: Abundance of 2-Hydroxylated Acyl Chains in Myelin Sphingolipids
| Lipid Class | Percentage of 2-Hydroxylated Fatty Acids | Primary Fatty Acid Chains | Reference |
|---|---|---|---|
| Galactosylceramide (GalCer) | > 50% | C24:0, C24:1, C22:0 | [2][16] |
| Sulfatide | > 50% (approx. 35-60%) | C24:0, C24:1, C22:0 |[2][12] |
Table 2: Representative Fatty Acid Composition of Human Brain Matter (Note: This table represents total fatty acids; 2-hydroxy forms are a major subset of the sphingolipid-associated fatty acids in white matter.)
| Fatty Acid | White Matter (% of Total FAs) | Gray Matter (% of Total FAs) | Reference |
|---|---|---|---|
| Oleic acid (18:1n-9) | ~55% | ~30% | [17] |
| Palmitic acid (16:0) | ~15% | ~25% | [17] |
| Stearic acid (18:0) | ~10% | ~20% | [17] |
| Lignoceric acid (24:0) | High | Low | [17] |
| Nervonic acid (24:1n-9) | High | Low |[17] |
Functional Roles of hLCFAs in the Brain
The functions of hLCFAs in the brain are primarily structural, conferring unique biophysical properties to the myelin membrane that are essential for its long-term stability and function.
Structural Stabilization of the Myelin Sheath
The defining feature of hLCFAs is the C2 hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, allowing it to form an extensive network of intermolecular and intramolecular hydrogen bonds with adjacent sphingolipids and proteins within the myelin membrane.[4] This enhanced intermolecular interaction is thought to:
-
Increase Lipid Packing: Create a more tightly packed, stable, and rigid membrane structure.
-
Reduce Permeability: Decrease the permeability of the myelin sheath, enhancing its insulating properties.[18]
-
Maintain Axo-Glial Integrity: Stabilize the paranodal junctions at the nodes of Ranvier.[3]
Studies on FA2H-deficient mice have shown that while myelin can form without hLCFAs, it is not properly maintained.[1][2] Aged mice lacking these lipids exhibit progressive myelin and axonal degeneration, demonstrating that hLCFAs are not required for myelination per se, but are absolutely critical for the long-term survival and stability of the sheath and the axon it supports.[1][3][16]
Organization of Membrane Microdomains (Lipid Rafts)
The ability of 2-hydroxylated sphingolipids to form strong hydrogen bonds also plays a crucial role in the organization of lipid rafts.[16] Lipid rafts are dynamic, nanoscale membrane domains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.[19][20][21]
By stabilizing these domains, hLCFAs can influence:
-
Protein Localization: The clustering and localization of raft-associated signaling proteins.
-
Signal Transduction: The efficiency and fidelity of signaling pathways that depend on the integrity of these microdomains.[22][23]
While direct ligand-receptor signaling by hLCFAs in the brain is not well-established, their structural role in organizing signaling hubs is a key indirect function. Free 2-hydroxy fatty acids, such as 2-hydroxyoleic acid (2OHOA), have also been shown to modulate membrane architecture and affect the lateral organization of lipids, which can influence signaling protein activity.[2]
Experimental Protocols
The analysis of hLCFAs in brain tissue requires robust methods for lipid extraction, separation, and quantification.
Protocol 1: Total Lipid Extraction from Brain Tissue (Folch Method)
This protocol is a standard method for extracting total lipids from neural tissue.[1][24]
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge and glass centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh 1 gram of brain tissue and place it in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly until a uniform suspension is formed.[1]
-
Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lipid extraction.[1]
-
Phase Separation: Add 0.2 volumes (4 mL for the 20 mL initial volume) of 0.9% NaCl solution to the homogenate.[1] Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[12] Two distinct layers will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing polar metabolites. A disk of denatured protein may be visible at the interface.
-
Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, bypassing the protein disk, and transfer it to a clean, pre-weighed glass vial.
-
Washing (Optional): To remove any remaining non-lipid contaminants, the collected chloroform phase can be washed with a small volume of a 1:1 methanol:water mixture, vortexed, centrifuged again, and the lower phase re-collected.
-
Drying: Evaporate the solvent from the lipid extract to dryness under a stream of nitrogen or using a rotary evaporator.
-
Storage: Flush the dried lipid film with argon or nitrogen gas and store at -80°C until further analysis.
Protocol 2: Separation and Analysis of hLCFAs
Following extraction, lipids are typically separated and quantified.
A. Thin-Layer Chromatography (TLC) for Separation:
-
Principle: TLC is used to separate different lipid classes based on their polarity.[24][25]
-
Procedure Outline:
-
Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1).
-
Spot the extract onto a silica (B1680970) gel HPTLC plate alongside known standards for hydroxylated and non-hydroxylated GalCer and sulfatide.
-
Develop the plate in a chromatography tank with an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4 v/v/v).[25]
-
Visualize the separated lipid spots using a primuline (B81338) spray or iodine vapor.[25]
-
Bands corresponding to hydroxylated species can be identified by their different migration compared to non-hydroxylated counterparts and can be scraped for further analysis.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification:
-
Principle: LC-MS/MS provides highly sensitive and specific quantification of individual fatty acid species.[9][26]
-
Procedure Outline:
-
Hydrolysis: The total lipid extract (or a specific band from TLC) is subjected to strong acid or alkaline hydrolysis to release the N-acyl fatty acids from the sphingolipids.
-
Derivatization (Optional but common for GC-MS): Fatty acids are often converted to their methyl esters (FAMEs) for better chromatographic separation and ionization.
-
Chromatography: The fatty acid mixture is injected into a reverse-phase HPLC system (e.g., C18 column) to separate individual fatty acids based on chain length and hydroxylation.
-
Mass Spectrometry: The separated fatty acids are ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer.[26] Quantification is achieved using multiple reaction monitoring (MRM) mode, comparing the signal to that of a known amount of a stable isotope-labeled internal standard.
-
Conclusion and Future Directions
2-hydroxy long-chain fatty acids are indispensable components of brain lipids, playing a vital structural role that ensures the long-term health and stability of the myelin sheath. Their synthesis by FA2H and subsequent incorporation into galactosphingolipids creates a highly stable membrane architecture through enhanced hydrogen bonding. The devastating neurological consequences of FA2H deficiency highlight that while the brain can initially develop without these lipids, it cannot be maintained.
For drug development professionals, the FA2H enzyme and the metabolic pathways of its products represent potential targets for neurodegenerative and demyelinating diseases. Understanding the precise mechanisms by which hLCFAs maintain axonal integrity could open new avenues for therapies aimed at preserving or restoring myelin function. Future research should focus on elucidating the downstream signaling events that are disrupted by the loss of membrane stability in FAHN, further clarifying the link between lipid structure and neuronal function.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medlineplus.gov [medlineplus.gov]
- 6. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Preparation of lipide extracts from brain tissue. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 11. A mammalian fatty acid hydroxylase responsible for the formation of alpha-hydroxylated galactosylceramide in myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. notesforbiology.com [notesforbiology.com]
- 13. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Quantitative and carbon isotope ratio analysis of fatty acids isolated from human brain hemispheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration | Journal of Neuroscience [jneurosci.org]
- 17. Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Composition and biophysical properties of myelin lipid define the neurological defects in galactocerebroside- and sulfatide-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Membrane Organization and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid rafts and neurodegeneration: structural and functional roles in physiologic aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signaling roles of sphingolipids in the ischemic brain and their potential utility as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. lipidmaps.org [lipidmaps.org]
The Role of 2-Hydroxyicosanoyl-Containing Sphingolipids in Cellular Metabolism and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that are integral components of cellular membranes and play crucial roles as signaling molecules in a variety of cellular processes. A key structural variation within this class is the 2-hydroxylation of the N-acyl chain of ceramide, the central molecule of sphingolipid metabolism. This modification, catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), gives rise to 2-hydroxylated sphingolipids, which have distinct biochemical properties and physiological functions. This technical guide focuses on the metabolic pathways involving sphingolipids containing a 2-hydroxyicosanoyl (20-carbon) fatty acid moiety. While the methyl ester form, methyl 2-hydroxyicosanoate, is primarily utilized as an analytical derivative for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the endogenous 2-hydroxyicosanoic acid is incorporated into ceramides (B1148491) and other complex sphingolipids. These molecules are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2] Dysregulation of 2-hydroxylated sphingolipid metabolism is associated with severe neurological disorders, highlighting their importance in maintaining cellular health.[3] This document provides an in-depth overview of the synthesis, degradation, and signaling functions of 2-hydroxyicosanoyl-containing sphingolipids, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolic Pathways
The metabolism of 2-hydroxyicosanoyl-containing sphingolipids involves their de novo synthesis, incorporation into complex sphingolipids, and subsequent degradation.
Synthesis of 2-Hydroxyicosanoic Acid and Incorporation into Ceramides
The synthesis of 2-hydroxy fatty acids is primarily carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is encoded by the FA2H gene.[4][5] This enzyme is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[3][6] FA2H catalyzes the hydroxylation of fatty acids at the C-2 position.[5] While the enzyme can act on free fatty acids in vitro, it is believed that in vivo, it may also hydroxylate the fatty acyl chain of ceramides directly.[6] The expression of the FA2H gene is regulated by various factors, including transcription factors involved in myelination and cellular differentiation.[7][8]
The resulting 2-hydroxyicosanoic acid is then incorporated into ceramide by one of the six ceramide synthase (CerS) enzymes. Each CerS has a preference for fatty acyl-CoAs of specific chain lengths.[3] The 2-hydroxyicosanoyl-ceramide can then serve as a precursor for the synthesis of more complex 2-hydroxylated sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are abundant in myelin.[7]
Degradation of 2-Hydroxyicosanoyl-Containing Sphingolipids
The degradation of 2-hydroxylated sphingolipids primarily occurs through the peroxisomal alpha-oxidation pathway.[9][10] This pathway is distinct from the beta-oxidation of non-hydroxylated fatty acids. Initially, the 2-hydroxy fatty acid is activated to its CoA ester. This is followed by the cleavage of the 2-hydroxyacyl-CoA by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate-dependent enzyme.[9] This reaction yields an aldehyde with one less carbon atom (nonadecanal in the case of 2-hydroxyicosanoic acid) and formyl-CoA. The aldehyde is then oxidized to a carboxylic acid (nonadecanoic acid), which can subsequently enter the beta-oxidation pathway.[11]
Quantitative Data
The quantification of specific 2-hydroxylated fatty acids in tissues is challenging due to their low abundance and the complexity of lipidomes. However, studies on the activity of the key synthesizing enzyme, FA2H, provide insights into the dynamics of 2-hydroxy fatty acid production.
| Parameter | Value | Tissue/Cell Type | Reference |
| FA2H Activity (Peak) | ~150 fmol/mg protein/min | Postnatal Day 20 Mouse Brain | [12] |
| FA2H Activity (Adult) | ~50 fmol/mg protein/min | 2-Month-Old Mouse Brain | [12] |
| 2-Hydroxyphytanic Acid | < 0.2 µmol/L | Healthy Human Plasma | [13] |
Role in Cellular Signaling
2-Hydroxylated ceramides are not merely structural components of membranes; they are also potent signaling molecules, particularly in the induction of apoptosis (programmed cell death). Exogenously added 2-hydroxy ceramides have been shown to be more potent inducers of apoptosis than their non-hydroxylated counterparts.[1]
The pro-apoptotic signaling of 2-hydroxy ceramide involves both caspase-dependent and caspase-independent pathways. In the caspase-dependent pathway, 2-hydroxy ceramide can lead to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.[14] This cascade ultimately leads to the cleavage of cellular proteins and the dismantling of the cell. In the caspase-independent pathway, 2-hydroxy ceramide can induce the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate DNA fragmentation.[15]
Experimental Protocols
Extraction of Sphingolipids from Mammalian Tissues
This protocol is adapted from established methods for the extraction of total lipids, including sphingolipids.
Materials:
-
Tissue sample (e.g., mouse brain)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample and homogenize in 1 mL of ice-cold PBS per 50 mg of tissue.
-
Transfer the homogenate to a glass tube with a Teflon-lined cap.
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the homogenate.
-
Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., methanol for LC-MS).
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is based on a previously described GC-MS method for measuring FA2H activity.
Materials:
-
Microsomal fraction from cells or tissues expressing FA2H
-
Deuterated tetracosanoic acid (D4-C24:0) as substrate
-
NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Purified NADPH:cytochrome P-450 reductase
-
Tris-HCl buffer (pH 7.6)
-
MgCl2
-
α-cyclodextrin
-
Diethyl ether
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
GC-MS system
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, the NADPH regeneration system, and NADPH:cytochrome P-450 reductase.
-
Solubilize the D4-C24:0 substrate in an α-cyclodextrin solution.
-
Add the microsomal protein (e.g., 50 µg) and the substrate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the lipids three times with diethyl ether.
-
Dry the pooled ether extracts under nitrogen.
-
Derivatize the dried lipids to their trimethylsilyl (B98337) (TMS) ethers.
-
Analyze the sample by GC-MS, monitoring for the formation of the TMS derivative of 2-hydroxy-D4-C24:0.
-
Quantify the product based on a standard curve of the corresponding non-deuterated 2-hydroxy fatty acid.
Conclusion
The study of 2-hydroxyicosanoyl-containing sphingolipids is a rapidly evolving field with significant implications for neuroscience and dermatology. The intricate metabolic pathways and potent signaling functions of these molecules underscore their importance in maintaining cellular and organismal homeostasis. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of sphingolipid metabolism and leverage this knowledge for therapeutic innovation. Future research will likely focus on identifying the specific protein targets of 2-hydroxylated ceramides and elucidating the detailed regulatory mechanisms of FA2H expression and activity in health and disease.
References
- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases [mdpi.com]
- 7. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - FA2H [maayanlab.cloud]
- 9. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-hydroxyicosanoate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxyicosanoate belongs to the class of 2-hydroxy long-chain fatty acids, a group of endogenous lipid molecules with emerging therapeutic significance. While research directly focused on this compound is in its nascent stages, compelling evidence from structurally similar 2-hydroxy fatty acids (2-OHFAs), such as 2-hydroxyoleic acid (2-OHOA) and 2-hydroxypalmitic acid (2-OHPA), points towards a promising future in the treatment of cancer and potentially other diseases. This technical guide provides a comprehensive overview of the current understanding of 2-OHFAs, focusing on their proposed mechanisms of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research in this area. The data presented herein, largely derived from studies on 2-OHOA and 2-OHPA, serves as a strong rationale for the investigation of this compound as a novel therapeutic agent.
Introduction to 2-Hydroxy Fatty Acids (2-OHFAs)
2-Hydroxy fatty acids are naturally occurring lipids characterized by a hydroxyl group at the alpha-carbon of a fatty acid chain. In mammals, the synthesis of the (R)-enantiomer of 2-OHFAs is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] These molecules are integral components of sphingolipids, particularly in the nervous system and skin.[2][3] Beyond their structural roles, 2-OHFAs have been shown to possess potent biological activities, including anti-proliferative and chemosensitizing effects in cancer.[1][4]
Therapeutic Potential in Oncology
The primary therapeutic interest in 2-OHFAs lies in their potential as anti-cancer agents. Research on analogues like 2-OHOA and 2-OHPA has demonstrated their ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapy.
Preclinical In Vitro Data: Anti-proliferative Activity
Studies have demonstrated the cytotoxic effects of 2-OHFAs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for 2-hydroxyoleic acid (2-OHOA) highlight its potential as a broad-spectrum anti-cancer agent.
| Cell Line | Cancer Type | 2-OHOA IC50 (µM) | Reference |
| MSTO-211H | Biphasic Mesothelioma | ~10-50 | [5] |
| HT-29 | Colorectal Adenocarcinoma | ~10-50 | [5] |
| LN-229 | Glioblastoma | ~10-50 | [5] |
| A549 | Lung Adenocarcinoma | ~10-50 | [6] |
| HTB-26 | Breast Cancer | 10-50 | [7] |
| PC-3 | Pancreatic Cancer | 10-50 | [7] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [7] |
Preclinical In Vivo Data and Clinical Trials
The anti-tumor activity of 2-OHFAs has been validated in animal models and is currently being investigated in human clinical trials. 2-OHOA, under the name Minerval, has been the subject of several clinical studies for the treatment of solid tumors, particularly gliomas.
A phase I/IIa trial in adult patients with advanced solid tumors, including high-grade gliomas, showed promising results, with some refractory glioma patients experiencing clinical benefit.[8] This led to a phase I trial in pediatric patients with advanced central nervous system tumors.[8] Furthermore, a phase IIb trial is planned for newly-diagnosed glioblastoma patients, where 2-OHOA will be added to the standard chemoradiation regimen.[4]
In a first-in-human dose-escalation study, 2-OHOA was well-tolerated, and a sustained partial response was observed in a heavily pretreated glioblastoma patient.[9]
Chemosensitization
Beyond direct cytotoxicity, 2-OHFAs have been shown to enhance the efficacy of existing chemotherapeutic agents. In gastric cancer models, (R)-2-hydroxypalmitic acid ((R)-2-OHPA) treatment significantly enhanced tumor chemosensitivity to cisplatin (B142131).[10] This effect was associated with a decrease in the levels of the transcription factor Gli1 in the tumors.[4][10]
Mechanism of Action
The proposed mechanism of action for 2-OHFAs involves the modulation of cancer cell membrane lipid composition and the subsequent impact on key signaling pathways that drive tumor growth and survival.
Membrane Lipid Remodeling
2-OHFAs, such as 2-OHOA, are believed to alter the lipid composition of cancer cell membranes. This remodeling is thought to affect the organization of membrane microdomains, which are critical for the function of various signaling proteins. One proposed mechanism involves the activation of sphingomyelin (B164518) synthase, leading to an increase in sphingomyelin levels in the cell membrane.[8] However, another study suggests that 2-OHOA's anti-cancer effect may be related to a reduction in phosphatidylcholine levels rather than sphingomyelin synthase activation.[11]
Modulation of Signaling Pathways
The alterations in the cell membrane lipid environment are thought to disrupt the localization and activity of membrane-associated signaling proteins, leading to the inhibition of pro-tumorigenic pathways.
The Ras/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] 2-OHOA is thought to promote the translocation of key signaling proteins like Ras from the cell membrane to the cytoplasm, leading to the inactivation of the Ras/MAPK pathway.[7]
Caption: Proposed inhibition of the Ras/MAPK pathway by 2-OHFAs.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[14][15] In gastric cancer, Fatty Acid 2-Hydroxylase (FA2H) and its product, (R)-2-hydroxypalmitic acid, have been shown to increase chemosensitivity to cisplatin by inhibiting the mTOR/S6K1/Gli1 pathway.[4][10] This inhibition is thought to be mediated through the activation of AMPK.[10]
Caption: Proposed inhibition of the mTOR/S6K1/Gli1 pathway by 2-OHFAs.
Experimental Protocols
The following section provides generalized protocols for the synthesis and in vitro evaluation of 2-hydroxy fatty acids, based on methods described in the literature. These can be adapted for the study of this compound.
Synthesis of 2-Hydroxy Fatty Acids
A common method for the synthesis of 2-hydroxy fatty acids involves the α-chlorination of the corresponding fatty acid followed by hydrolysis.
Materials:
-
Fatty acid (e.g., icosanoic acid)
-
Trichloroisocyanuric acid (TCCA)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
α-Chlorination: The fatty acid is reacted with TCCA under solvent-free conditions to yield the α-chloro fatty acid.[16]
-
Hydrolysis: The crude α-chloro fatty acid is then refluxed with an aqueous solution of KOH.[16]
-
Acidification and Purification: The reaction mixture is cooled and acidified with HCl to precipitate the 2-hydroxy fatty acid. The solid product is then purified by trituration with acetonitrile.[16]
-
Esterification: To obtain the methyl ester, the purified 2-hydroxy fatty acid can be reacted with methanol in the presence of an acid catalyst (e.g., HCl).[17]
Caption: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other 2-OHFA) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Future Directions
The compelling preclinical and emerging clinical data for 2-OHFAs like 2-hydroxyoleic acid and 2-hydroxypalmitic acid provide a strong foundation for the investigation of this compound as a potential therapeutic agent. Future research should focus on:
-
Synthesis and Characterization: Development of an efficient and scalable synthesis for high-purity this compound.
-
In Vitro Screening: Comprehensive evaluation of the anti-proliferative and chemosensitizing effects of this compound across a broad panel of cancer cell lines.
-
In Vivo Efficacy: Assessment of the anti-tumor activity of this compound in relevant animal models of cancer.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
While direct evidence on the therapeutic applications of this compound is currently limited, the extensive research on its structural analogues strongly suggests its potential as a novel anti-cancer agent. This technical guide summarizes the key findings that support this hypothesis and provides the necessary background and experimental frameworks to guide future research and development efforts for this promising molecule. The unique mechanism of action of 2-OHFAs, centered on the modulation of cell membrane lipids, represents a novel paradigm in cancer therapy that warrants further exploration.
References
- 1. KR100729146B1 - Method for preparing 2-alkyl-3-hydroxyfatty acid and derivatives thereof - Google Patents [patents.google.com]
- 2. 2-hydroxyoleic acid: a new hypotensive molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EPCT-03. A PHASE I TRIAL OF 2-HYDROXYOLEIC ACID IN PEDIATRIC PATIENTS WITH ADVANCED CENTRAL NERVOUS SYSTEM TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-oleic acid does not activate sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anygenes.com [anygenes.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mass Spectrometry Analysis of Methyl 2-hydroxyicosanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyicosanoate is a 2-hydroxy long-chain fatty acid methyl ester. The analysis of such compounds is crucial in various research fields, including lipidomics and biomarker discovery, due to their roles in biological processes and as potential indicators of disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of these molecules. This application note provides a detailed protocol for the GC-MS analysis of this compound, with a focus on sample preparation, instrumental parameters, and the interpretation of mass spectral data. Due to the presence of a hydroxyl group, derivatization is a key step to improve chromatographic behavior and obtain characteristic mass spectra.
Experimental Protocols
Sample Preparation: Derivatization to Trimethylsilyl (B98337) (TMS) Ether
The presence of a free hydroxyl group in this compound can lead to poor peak shape and thermal instability during GC-MS analysis. Therefore, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether is highly recommended. This procedure enhances volatility and produces a more stable compound suitable for GC-MS analysis.[1]
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heptane (B126788) (GC grade)
-
Internal Standard (e.g., Methyl nonadecanoate)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Accurately weigh or measure the sample containing this compound into a clean, dry GC vial.
-
If the sample is not already in solution, dissolve it in a small volume of anhydrous pyridine.
-
Add a known amount of internal standard for quantitative analysis.
-
Add a 2:1 (v/v) mixture of BSTFA with 1% TMCS and pyridine to the sample. A typical ratio is 50 µL of the derivatizing reagent mixture for every 1 mg of sample.
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The sample can be diluted with heptane if necessary.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial: 150°C, hold for 2 minRamp: 5°C/min to 300°CHold: 10 min |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-600) |
Data Presentation
Predicted Mass Fragmentation of TMS-Derivatized this compound
The mass spectrum of the trimethylsilyl derivative of this compound is expected to show several characteristic fragment ions. The molecular ion (M+) may be weak or absent. The most significant fragmentation occurs alpha to the carbon bearing the trimethylsilyloxy group.
| m/z | Proposed Fragment Identity | Description |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |
| M-31 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |
| 203 | [CH(OTMS)COOCH₃]⁺ | Base Peak . Alpha-cleavage between C2 and C3, resulting in a stable, resonance-stabilized fragment containing the silylated hydroxyl and ester groups. |
| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for the trimethylsilyl group. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion in the spectra of TMS derivatives. |
Note: The molecular weight of this compound is 342.55 g/mol . The molecular weight of its TMS derivative is 414.71 g/mol .
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed mass fragmentation pathway of TMS-derivatized this compound.
References
Application Note: GC-MS Protocol for the Detection and Quantification of Methyl 2-hydroxyicosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the detection and quantification of Methyl 2-hydroxyicosanoate, a long-chain 2-hydroxy fatty acid methyl ester, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, a two-step derivatization process, and optimized GC-MS parameters for sensitive and reliable analysis. This protocol is designed for researchers in lipidomics, metabolic disorder studies, and drug development who require accurate measurement of this and similar analytes in various biological matrices.
Introduction
2-Hydroxy fatty acids are a class of lipids that play significant roles in various biological processes, and their abnormal levels have been associated with several diseases.[1][2] this compound is a methylated form of 2-hydroxyicosanoic acid, a 20-carbon saturated fatty acid with a hydroxyl group at the alpha-position. Accurate and sensitive quantification of this and other long-chain hydroxy fatty acids is crucial for understanding their physiological functions and their potential as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity.[3][4] However, the inherent polarity and low volatility of hydroxy fatty acids necessitate a derivatization step to make them amenable to GC-MS analysis. This protocol details a robust method involving the conversion of the analyte to its trimethylsilyl (B98337) (TMS) ether derivative after methylation, ensuring excellent chromatographic separation and mass spectrometric detection.[1][3]
Experimental Protocols
Sample Preparation and Lipid Extraction
A standard lipid extraction method, such as the Folch or Bligh-Dyer method, should be employed to isolate total lipids from the biological sample (e.g., plasma, tissue homogenate, or cell culture).
Protocol: Lipid Extraction (Folch Method)
-
Homogenize the sample in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Vortex the mixture thoroughly for 15 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
Derivatization
A two-step derivatization process is required to convert the 2-hydroxy fatty acid to a volatile derivative suitable for GC-MS analysis. First, the carboxylic acid group is methylated to form a fatty acid methyl ester (FAME). Second, the hydroxyl group is silylated to form a trimethylsilyl (TMS) ether.
Protocol: Two-Step Derivatization
Step 1: Methylation (using BF₃-Methanol)
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 14% boron trifluoride in methanol (BF₃-Methanol).
-
Cap the vial tightly and heat at 100°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Dry the hexane extract under a stream of nitrogen.
Step 2: Silylation (using BSTFA)
-
To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3]
-
Cap the vial and heat at 60°C for 30 minutes.[3]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the TMS derivative of this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial 150°C, hold for 2 min; ramp at 10°C/min to 310°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
Data Presentation
Quantitative analysis should be performed using a calibration curve generated from authentic standards of this compound that have undergone the same derivatization procedure. An internal standard, such as a deuterated analog or a similar long-chain hydroxy fatty acid not present in the sample, should be used to ensure accuracy.
Table 1: Representative Quantitative Data for GC-MS Analysis
| Parameter | Value | Notes |
| Analyte | TMS-derivative of this compound | |
| Retention Time (approx.) | 16-18 min | Dependent on the specific GC conditions. A study identified the underivatized form at 16.46 min.[5] |
| Quantifier Ion (m/z) | To be determined | Characteristic fragment ions for TMS-derivatized 2-hydroxy FAMEs often result from cleavage alpha to the TMS-ether group. |
| Qualifier Ions (m/z) | To be determined | Additional characteristic fragment ions should be monitored for confirmation. |
| Calibration Range | 10 - 2000 ng/mL | Based on typical ranges for long-chain FAME analysis.[6][7] |
| Linearity (R²) | > 0.995 | Expected for a validated method.[7][8] |
| Limit of Detection (LOD) | ~1-5 ng/mL | Estimated based on similar analyses.[9] |
| Limit of Quantitation (LOQ) | ~5-15 ng/mL | Estimated based on similar analyses.[6] |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Simplified logical relationship of 2-hydroxy fatty acid metabolism.
References
- 1. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinelipids.ca [marinelipids.ca]
- 4. experts.umn.edu [experts.umn.edu]
- 5. scribd.com [scribd.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of Methyl 2-hydroxyicosanoate for Gas Chromatography
Introduction
Methyl 2-hydroxyicosanoate is a long-chain alpha-hydroxy fatty acid methyl ester. Due to its polar hydroxyl and carboxyl groups, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape, tailing, and potential adsorption to the column.[1][2][3][4][5] Derivatization is a crucial sample preparation step to increase the volatility and thermal stability of the analyte, thereby improving chromatographic resolution and detection sensitivity.[4][5][6] This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, targeting researchers, scientists, and drug development professionals. The primary method described involves a two-step process: esterification of the carboxylic acid (if not already in methyl ester form) and silylation of the hydroxyl group.
Principle of Derivatization
To prepare this compound for GC analysis, the active hydrogen of the hydroxyl group must be replaced with a less polar functional group. Silylation is the most common and effective technique for this purpose.[3][7] This process involves reacting the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether.[3][7][8][9] The resulting TMS derivative is significantly more volatile and less polar, making it amenable to GC separation.[4]
For analysis of the parent 2-hydroxyicosanoic acid, a preliminary esterification step is required to convert the carboxylic acid to its methyl ester. This is typically achieved using reagents like Boron Trifluoride-Methanol (BF₃-Methanol).[2][10][11]
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol is intended for samples that are already in the form of this compound.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)[7][8]
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or oven
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.[7] If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen to complete dryness. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[4][8]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[7]
-
Incubation: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes to facilitate the derivatization reaction.[7]
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC system. An optional dilution with an appropriate solvent like hexane (B92381) can be performed if the sample concentration is too high.
Protocol 2: Two-Step Derivatization of 2-Hydroxyicosanoic Acid
This protocol is for samples starting with the free acid, 2-hydroxyicosanoic acid.
Step 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)
Materials:
-
2-Hydroxyicosanoic acid sample
-
Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Sample Preparation: Place the dried sample (1-10 mg) in a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[7]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-15 minutes in a water bath or heating block.[7]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs).[7]
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer containing the this compound to a clean vial.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate and then transfer the dried extract to a new vial. Evaporate the hexane under a gentle stream of nitrogen.
Step 2: Silylation
Proceed with Protocol 1 using the dried this compound obtained from Step 1.
Data Presentation
Table 1: Summary of Silylation Reaction Conditions
| Parameter | Condition | Reference |
| Derivatizing Reagent | BSTFA + 1% TMCS | [7][8] |
| Sample Amount | 1-5 mg | [7] |
| Solvent | Anhydrous Pyridine | [8] |
| Reagent Volume | 100 µL | [7] |
| Reaction Temperature | 60-70°C | [7] |
| Reaction Time | 30-60 minutes | [7] |
Table 2: Comparison of Derivatization Reagents for Hydroxyl Groups
| Reagent | Abbreviation | Derivative | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS Ether | Powerful silyl (B83357) donor, suitable for hindered hydroxyls.[8][9] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS Ether | Offers maximum volatility for derivatives.[12] |
| N-methyl-N-t-butyldimethylsilyltrifluoroacetamide | MTBSTFA | TBDMS Ether | Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS ethers.[5] |
| Hexamethyldisilazane | HMDS | TMS Ether | Popular for silylating sugars and related substances.[12] |
Visualizations
Caption: Silylation workflow for this compound.
Caption: Two-step derivatization of 2-Hydroxyicosanoic Acid.
Conclusion
The derivatization protocols outlined in this document provide a robust framework for the successful analysis of this compound and its parent acid by gas chromatography. The silylation of the hydroxyl group is a critical step to ensure good chromatographic performance. For the free acid, a preliminary esterification is necessary. The choice of derivatization reagent and optimization of reaction conditions may be required for complex sample matrices to achieve optimal results. It is imperative to work under anhydrous conditions to prevent the degradation of the silylating reagents and ensure complete derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. csqanalytics.com [csqanalytics.com]
- 10. aocs.org [aocs.org]
- 11. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 12. GC Reagents | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols for the Structural Elucidation of Methyl 2-hydroxyicosanoate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] For long-chain functionalized esters like Methyl 2-hydroxyicosanoate, a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into its molecular architecture. This document offers detailed application notes and experimental protocols for the complete structural characterization of this compound.
This compound is a fatty acid methyl ester with a twenty-carbon chain, featuring a hydroxyl group at the alpha-position (C2) and a methyl ester at C1. The systematic application of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃). These predictions are based on established chemical shift ranges for similar long-chain fatty acid methyl esters.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.20 | dd | 1H | H-2 (-CH(OH)-) |
| ~3.75 | s | 3H | H-1' (-OCH₃) |
| ~2.50 | d (broad) | 1H | -OH |
| ~1.65 | m | 2H | H-3 (-CH₂-) |
| ~1.25 | br s | 32H | H-4 to H-19 (-(CH₂)₁₆-) |
| ~0.88 | t | 3H | H-20 (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| ~175.0 | Quaternary (C) | C-1 (C=O) |
| ~70.0 | Methine (CH) | C-2 (-CH(OH)-) |
| ~52.0 | Methyl (CH₃) | C-1' (-OCH₃) |
| ~34.0 | Methylene (B1212753) (CH₂) | C-3 |
| ~31.9 | Methylene (CH₂) | C-18 |
| ~29.7 - ~29.1 | Methylene (CH₂) | C-4 to C-17 |
| ~25.0 | Methylene (CH₂) | C-19 |
| ~22.7 | Methylene (CH₂) | C-19 |
| ~14.1 | Methyl (CH₃) | C-20 |
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][4]
-
Solvent: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is a common choice for fatty acid methyl esters.[5]
-
Procedure:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is at least 4.5 cm for optimal shimming.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[5][6]
-
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. This provides information on the different proton environments in the molecule.[1]
-
¹³C NMR: A proton-decoupled ¹³C experiment provides a spectrum with a single peak for each unique carbon atom.[1]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[7]
-
COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum indicate which protons are neighbors.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates proton signals with their directly attached carbon atoms. It is highly sensitive and provides direct C-H connectivity.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is crucial for identifying quaternary carbons and piecing together the molecular fragments.[9][10]
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of this compound is a stepwise process involving the interpretation of each NMR spectrum.
Caption: NMR structural elucidation workflow.
Step-by-Step Analysis:
-
¹H NMR: The singlet at ~3.75 ppm confirms the methyl ester (-OCH₃) group.[2] The triplet at ~0.88 ppm is characteristic of the terminal methyl group (-CH₃) of the long alkyl chain.[1] The large broad singlet around 1.25 ppm represents the bulk of the methylene protons in the chain. The downfield doublet of doublets at ~4.20 ppm is indicative of the proton on the carbon bearing the hydroxyl group (H-2).
-
¹³C NMR and DEPT-135: The carbonyl carbon of the ester will appear around 175.0 ppm and will be absent in the DEPT-135 spectrum, confirming it as a quaternary carbon. The carbon attached to the hydroxyl group (C-2) will be observed around 70.0 ppm as a positive CH signal in the DEPT-135 spectrum. The methyl ester carbon will be around 52.0 ppm as a positive CH₃ signal. The long aliphatic chain will give rise to a series of signals between ~14 and ~34 ppm, with the terminal methyl group at ~14.1 ppm.
-
COSY: The COSY spectrum will show a correlation between the H-2 proton (~4.20 ppm) and the H-3 methylene protons (~1.65 ppm). It will also show correlations between adjacent methylene protons along the entire aliphatic chain, starting from H-3 and extending to the terminal methyl group (H-20).
-
HSQC: This experiment will provide direct one-bond correlations, confirming the assignments made from the 1D spectra. For example, the proton at ~4.20 ppm will correlate with the carbon at ~70.0 ppm (C-2), and the protons at ~3.75 ppm will correlate with the carbon at ~52.0 ppm (C-1').
-
HMBC: The HMBC spectrum is key to confirming the overall structure. Key correlations to look for include:
-
A correlation between the methyl protons of the ester group (H-1' at ~3.75 ppm) and the carbonyl carbon (C-1 at ~175.0 ppm).
-
Correlations between the H-2 proton (~4.20 ppm) and the carbonyl carbon (C-1) and the C-3 carbon (~34.0 ppm).
-
Correlations between the H-3 protons (~1.65 ppm) and the C-2 carbon (~70.0 ppm) and the C-4 carbon.
-
Signaling Pathway and Connectivity Diagram
The following diagram illustrates the key HMBC correlations that are critical for establishing the connectivity around the functionalized end of this compound.
Caption: Key HMBC correlations in this compound.
Conclusion
By systematically applying a combination of 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved. The protocols and expected data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals working with long-chain functionalized esters. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the confident assignment of all atoms and the confirmation of the molecular structure.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. magritek.com [magritek.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of Methyl 2-hydroxyicosanoate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount for elucidating their roles in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the profiling of fatty acids. To ensure the reliability and reproducibility of quantitative data, the use of an appropriate internal standard is crucial. This document provides detailed application notes and protocols for the use of Methyl 2-hydroxyicosanoate as an internal standard in GC-MS-based lipidomics.
This compound, the methyl ester of 2-hydroxyicosanoic acid, is a 20-carbon saturated fatty acid with a hydroxyl group at the alpha-position. Its unique structural features make it a suitable internal standard for the quantification of a range of fatty acids, particularly other hydroxylated fatty acids.
Key Attributes of this compound as an Internal Standard:
-
Chemical Similarity: As a C20 fatty acid methyl ester, it shares similar chemical and physical properties with many endogenous long-chain fatty acids, ensuring comparable behavior during sample preparation, including extraction and derivatization.
-
Chromatographic Resolution: It can be chromatographically separated from most common endogenous fatty acids, allowing for its distinct detection and quantification.
-
Mass Spectral Signature: Its mass spectrum provides characteristic ions that can be selectively monitored for accurate quantification.
-
Commercial Availability: High-purity this compound is commercially available, ensuring consistency in standard preparation.
Experimental Protocols
The following protocols provide a comprehensive workflow for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetyl Chloride or Boron Trifluoride in Methanol (14%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane. Store at -20°C.
-
Working Solution (100 µg/mL): Dilute the stock solution 1:10 with hexane. Prepare fresh as needed.
Sample Preparation and Lipid Extraction (Folch Method)
-
Sample Spiking: To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma, 10-20 mg of tissue homogenate). Spike the sample with a known amount of the this compound internal standard working solution (e.g., 10 µL of 100 µg/mL for a final amount of 1 µg).
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer to a new glass tube.
-
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen at room temperature.
Derivatization
A two-step derivatization process is recommended for the analysis of hydroxylated fatty acids by GC-MS.
Step 1: Methylation (Conversion to Fatty Acid Methyl Esters - FAMEs)
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol (or 14% BF₃ in methanol).
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaHCO₃ solution to neutralize the reaction.
-
Add 1 mL of hexane and vortex for 30 seconds.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube and dry under a stream of nitrogen.
Step 2: Silylation (Derivatization of the Hydroxyl Group)
-
To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.
-
Cap the tube and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for GC-MS analysis. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 250°C; ramp at 5°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Interface Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification |
Suggested SIM Ions for this compound (as TMS derivative): Target ions should be empirically determined, but likely fragments would include the molecular ion and characteristic fragments from the silylated hydroxyl group.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of how to tabulate the results for the quantification of various fatty acids in a plasma sample using this compound as an internal standard.
Table 1: Illustrative Quantitative Analysis of Fatty Acids in Human Plasma
| Analyte (as FAME) | Retention Time (min) | Quantifier Ion (m/z) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) | %RSD (n=3) |
| Methyl palmitate (C16:0) | 16.5 | 74 | 1,250,000 | 980,000 | 150.5 | 3.5 |
| Methyl oleate (B1233923) (C18:1) | 18.2 | 264 | 2,500,000 | 980,000 | 301.0 | 2.8 |
| Methyl linoleate (B1235992) (C18:2) | 18.4 | 262 | 1,800,000 | 980,000 | 216.6 | 4.1 |
| Methyl arachidonate (B1239269) (C20:4) | 20.1 | 304 | 950,000 | 980,000 | 114.3 | 5.2 |
| This compound (IS) | 19.5 | TBD | 980,000 | - | - | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of fatty acids using this compound as an internal standard.
Caption: Workflow for GC-MS based fatty acid quantification.
Concluding Remarks
This compound is a viable internal standard for the quantitative analysis of fatty acids in complex biological matrices by GC-MS. Its structural properties allow for effective correction of variability during sample preparation and analysis. The provided protocols offer a robust framework for researchers to implement this internal standard in their lipidomics workflows. As with any analytical method, optimization of the protocol for specific sample types and instrumentation is recommended to achieve the highest level of accuracy and precision.
Application Notes and Protocols for the Quantitative Analysis of Methyl 2-hydroxyicosanoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyicosanoate is a methylated derivative of 2-hydroxyicosanoic acid, a long-chain hydroxy fatty acid. The quantitative analysis of such lipids in biological matrices is crucial for understanding their physiological roles, identifying potential biomarkers for disease, and in pharmacokinetic studies during drug development. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples such as plasma, urine, and tissue, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as an alternative method.[3][4][5]
Due to the limited availability of established methods specifically for this compound, this protocol has been synthesized from established methodologies for the quantitative analysis of similar long-chain fatty acids and their esters.[6][7][8][9] It is recommended that this method be fully validated according to international guidelines before implementation in regulated studies.
Experimental Protocols
Sample Collection and Storage
Proper sample handling is critical to ensure the integrity of the analyte.
-
Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) within one hour of collection.[10] The plasma should be stored at -80°C until analysis.
-
Urine: Urine samples should be collected in sterile containers and immediately placed on ice. For long-term storage, samples should be frozen at -80°C. It is advisable to add a preservative to prevent bacterial growth if samples are not to be frozen immediately.
-
Tissue: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.
Sample Preparation and Extraction
The goal of sample preparation is to extract this compound from the complex biological matrix and remove interfering substances.
Internal Standard: A suitable internal standard (IS) is crucial for accurate quantification to compensate for analyte loss during sample preparation and for variations in instrument response.[11] A stable isotope-labeled version of the analyte (e.g., this compound-d3) would be ideal. If unavailable, a structurally similar compound with a different mass, such as Methyl 2-hydroxynonadecanoate or Methyl 2-hydroxyhenicosanoate, can be used.
Protocol for Plasma and Urine (Liquid-Liquid Extraction - LLE):
-
Thaw plasma or urine samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of a cold extraction solvent mixture, such as isopropanol (B130326) or a mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727) (e.g., 3:1, v/v).[10]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.
Protocol for Tissue (Homogenization followed by LLE):
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
Perform a protein precipitation and liquid-liquid extraction as described for plasma, adjusting solvent volumes proportionally to the sample volume.
Analytical Methods
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for its high sensitivity and specificity.[1][2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from matrix components.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the methyl ester.
-
Detection Mode: Multiple Reaction Monitoring (MRM) will be used for quantification, providing high specificity. The precursor ion will be the [M+H]+ or [M+Na]+ adduct of this compound, and the product ions will be specific fragments generated by collision-induced dissociation. The exact MRM transitions need to be determined by infusing a standard solution of the analyte.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for volatile compounds or those that can be easily derivatized to become volatile.[3][4][5]
-
Derivatization: The hydroxyl group of this compound may require derivatization (e.g., silylation with BSTFA) to improve its volatility and chromatographic behavior.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for fatty acid methyl esters.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100°C, ramp to 280°C).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.
-
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 50% B to 98% B over 10 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined empirically (e.g., [M+H]+ -> fragment) |
| MRM Transition (IS) | To be determined empirically (e.g., [M+H]+ -> fragment) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Table 2: Proposed GC-MS Parameters for the Analysis of this compound
| Parameter | Recommended Setting |
| Derivatization | Silylation with BSTFA |
| Chromatography | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| SIM Ions (Analyte) | To be determined from the mass spectrum of the derivatized standard |
| SIM Ions (IS) | To be determined from the mass spectrum of the derivatized standard |
Visualization of Workflows
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. an.shimadzu.com [an.shimadzu.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Determination of methyl-, 2-hydroxyethyl- and 2-cyanoethylmercapturic acids as biomarkers of exposure to alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 2-hydroxyicosanoate for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyicosanoate is a 2-hydroxy long-chain fatty acid methyl ester of significant interest in various research fields, including lipidomics and the study of metabolic pathways. The presence of a hydroxyl group at the alpha-position confers unique chemical and biological properties, necessitating high-purity samples for accurate experimental outcomes. This document provides detailed application notes and protocols for the purification of this compound for research applications, focusing on chromatographic techniques to achieve high purity.
Data Presentation
The following tables summarize representative quantitative data for the purification of hydroxy fatty acid methyl esters using various techniques. While specific data for this compound is limited in the literature, these values, derived from the purification of similar compounds, provide a benchmark for expected outcomes.
Table 1: Thin-Layer Chromatography (TLC) Parameters for Separation of 2-Hydroxy FAMEs
| Parameter | Value | Description |
| Stationary Phase | Silica (B1680970) Gel 60 | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase | Hexane (B92381):Diethyl Ether (85:15, v/v) | A common solvent system for separating hydroxy FAMEs from non-hydroxylated FAMEs. |
| Rf (2-Hydroxy FAME) | ~0.3 - 0.4 | The retention factor for 2-hydroxy FAMEs. |
| Rf (Non-hydroxy FAME) | ~0.6 - 0.7 | The retention factor for corresponding non-hydroxylated FAMEs. |
| Visualization | 2',7'-Dichlorofluorescein (B58168) spray and UV light | A non-destructive method to visualize lipid spots. |
Table 2: Column Chromatography Performance for Hydroxy FAME Purification
| Parameter | Representative Value | Source/Analogue |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard for preparative column chromatography. |
| Elution Solvent | Hexane with a gradient of Diethyl Ether | Allows for the separation of compounds with different polarities. |
| Purity Achieved | >95% | Based on purifications of similar organic molecules using silica gel chromatography. |
| Recovery | 60-80% | Recovery of phospholipids (B1166683) from silica gel columns has been reported in this range. |
Table 3: Preparative High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Representative Value | Source/Analogue |
| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) | A common choice for the purification of FAMEs. |
| Mobile Phase | Acetonitrile (B52724):Water gradient | A versatile solvent system for reversed-phase chromatography. |
| Purity Achieved | >98% | Purity of 98.7% was achieved for methyl 2-hydroxybutanoate (B1229357) after distillation. |
| Recovery | ~90% | High recovery rates have been reported for preparative HPLC of peptides. |
| Yield | 65.6% | Reported yield for the synthesis and purification of methyl 2-hydroxybutanoate. |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol describes the separation of this compound from a crude reaction mixture, which may contain non-hydroxylated fatty acid methyl esters and other impurities.
Materials:
-
Crude this compound mixture
-
Silica gel (70-230 mesh)
-
n-Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Glass chromatography column (e.g., 2 cm diameter, 30 cm length)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
2',7'-Dichlorofluorescein solution (0.2% in ethanol)
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of n-hexane.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin elution with 100% n-hexane to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding diethyl ether. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
98:2 Hexane:Diethyl Ether (2 column volumes)
-
95:5 Hexane:Diethyl Ether (2 column volumes)
-
90:10 Hexane:Diethyl Ether (5 column volumes - to elute this compound)
-
80:20 Hexane:Diethyl Ether (2 column volumes - to elute more polar impurities)
-
-
Collect fractions of a suitable volume (e.g., 10 mL).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate in a hexane:diethyl ether (85:15, v/v) solvent system.
-
Visualize the spots under a UV lamp after spraying with the 2',7'-dichlorofluorescein solution.
-
Identify the fractions containing the pure this compound (Rf ~0.3-0.4).
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as GC-MS or NMR.
-
Protocol 2: High-Purity Purification using Preparative HPLC
For research applications requiring very high purity, preparative HPLC is the recommended method.
Materials:
-
Partially purified this compound (e.g., from column chromatography)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm)
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified this compound in the initial mobile phase composition (e.g., 80:20 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run a gradient elution program. A typical gradient could be:
-
0-5 min: 80% Acetonitrile
-
5-25 min: Gradient to 100% Acetonitrile
-
25-30 min: Hold at 100% Acetonitrile
-
-
Set the flow rate appropriate for the column size (e.g., 4 mL/min for a 10 mm ID column).
-
Monitor the elution at a suitable wavelength (e.g., 205 nm for ester carbonyl group).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the highly purified this compound.
-
-
Purity Confirmation:
-
Analyze the final product by analytical HPLC-MS or GC-MS to confirm its purity.
-
Visualizations
Signaling Pathway
2-Hydroxy fatty acids, such as 2-hydroxyicosanoic acid, have been shown to influence cellular signaling pathways. For instance, they can inhibit the mTOR/S6K1/Gli1 pathway, which is implicated in cell growth and proliferation.
Application Notes and Protocols for the Synthesis and Purification of 2-Hydroxy Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of 2-hydroxy fatty acid methyl esters (2-OH FAMEs), valuable intermediates in biomedical research and drug development. The methods outlined below are established procedures that can be adapted to various fatty acid chain lengths.
Introduction
2-Hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the C-2 position of the fatty acid chain. Their methyl esters are often used as stable derivatives for analysis and as precursors for further chemical modifications. These compounds are of significant interest due to their biological activities and their role as building blocks in the synthesis of complex lipids and pharmacologically active molecules. This document details two common methods for their synthesis: α-hydroxylation of fatty acid methyl esters and synthesis from aldehydes via cyanohydrins. Furthermore, it provides comprehensive protocols for their purification using chromatographic techniques and recrystallization.
Synthesis of 2-Hydroxy Fatty Acid Methyl Esters
Two primary methods for the synthesis of 2-OH FAMEs are presented below. The choice of method may depend on the starting material availability and the desired scale of the reaction.
Method 1: α-Hydroxylation of Fatty Acid Methyl Esters using Davis Oxaziridine (B8769555)
This method involves the direct hydroxylation of a pre-existing fatty acid methyl ester at the α-position. The key reagent is a Davis oxaziridine, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, which acts as an electrophilic oxygen source. The reaction proceeds via the formation of an enolate of the fatty acid methyl ester.
Experimental Protocol:
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting fatty acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF to the stirred solution. The reaction mixture is typically stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Hydroxylation: To the enolate solution, add a solution of Davis oxaziridine (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-hydroxy fatty acid methyl ester.
Method 2: Synthesis from Aldehydes via Cyanohydrins
This two-step method starts with an aldehyde that is one carbon shorter than the desired fatty acid. The aldehyde is first converted to a cyanohydrin, which is then hydrolyzed and esterified to yield the 2-hydroxy fatty acid methyl ester.
Experimental Protocol:
-
Cyanohydrin Formation: In a well-ventilated fume hood, dissolve the starting aldehyde (1.0 eq) in a suitable solvent such as dichloromethane. Add an aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. Then, add an aqueous solution of potassium cyanide (KCN) (1.1 eq) dropwise at 0-5 °C.[1] The reaction is typically stirred for several hours at room temperature.
-
Work-up: After the reaction is complete, extract the mixture with an organic solvent. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Hydrolysis and Esterification: Treat the crude cyanohydrin with a 4N solution of hydrogen chloride (HCl) in methanol.[1] This reaction is typically refluxed for several hours to facilitate both the hydrolysis of the nitrile to a carboxylic acid and the esterification to the methyl ester.
-
Final Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2-OH FAME.
Purification of 2-Hydroxy Fatty Acid Methyl Esters
Purification of the crude 2-OH FAME is crucial to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques is often employed.
Purification Workflow
Thin-Layer Chromatography (TLC)
TLC is an essential tool for monitoring the progress of the synthesis reaction and for optimizing the solvent system for column chromatography.[2]
Protocol:
-
Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane (B92381) and diethyl ether is commonly used. A typical starting ratio is 85:15 (v/v).[2] The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Visualization: The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., primuline (B81338) spray followed by UV visualization, or potassium permanganate (B83412) stain).[2]
-
Typical Rf Values: In a hexane/diethyl ether (1:1, v/v) system, fatty acid methyl esters (FAMEs) have an approximate Rf of 0.58, while 2-hydroxy fatty acid methyl esters have a lower Rf of around 0.32 due to the polar hydroxyl group.[2]
Column Chromatography
Column chromatography is the primary method for the preparative purification of 2-OH FAMEs.
Protocol:
-
Stationary Phase: Silica gel (60-200 mesh) or Florisil (60-100 mesh).[2]
-
Column Packing: The column is packed with a slurry of the stationary phase in the initial, least polar eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a less polar solvent and carefully loaded onto the top of the column.
-
Elution: A gradient of increasing polarity is typically used. For silica gel, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like diethyl ether or ethyl acetate. For Florisil, normal fatty acid methyl esters can be eluted with a hexane/diethyl ether mixture (e.g., 95:5, v/v), followed by elution of the 2-hydroxy fatty acid methyl esters with ethyl acetate.[2]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The pure fractions are combined and the solvent is removed under reduced pressure.
Recrystallization
For solid 2-OH FAMEs, recrystallization can be an effective final purification step to obtain highly pure crystalline material.
Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to test include ethanol, acetone, acetonitrile, or mixtures with water.[3]
-
Dissolution: Dissolve the purified 2-OH FAME in the minimum amount of hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of 2-hydroxy fatty acid methyl esters.
Table 1: Synthesis of 2-Hydroxy Fatty Acid Methyl Esters - Reaction Parameters and Yields
| Parameter | Method 1: α-Hydroxylation | Method 2: Cyanohydrin Route | Reference |
| Starting Material | Fatty Acid Methyl Ester | Aldehyde | [1][4] |
| Key Reagents | NaHMDS, Davis Oxaziridine | KCN, HCl/Methanol | [1][4] |
| Solvent | Anhydrous THF | Dichloromethane, Methanol | [1][4] |
| Reaction Temperature | -78 °C to room temp. | 0 °C to reflux | [1][4] |
| Reaction Time | 2-4 hours | Several hours per step | [1][4] |
| Typical Yield | 70-85% | 60-80% (over two steps) | [4] |
Table 2: Purification of 2-Hydroxy Fatty Acid Methyl Esters - Method Comparison
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Purity | Reference |
| TLC | Silica Gel | Hexane/Diethyl Ether (e.g., 85:15) | Analytical | [2] |
| Column Chromatography | Silica Gel | Hexane/Diethyl Ether gradient | >95% | [2] |
| Column Chromatography | Florisil | Hexane/Diethyl Ether -> Ethyl Acetate | >95% | [2] |
| Recrystallization | N/A | Ethanol, Acetone, or Acetonitrile | >98% | [3] |
Characterization
The identity and purity of the synthesized 2-hydroxy fatty acid methyl esters should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern. Derivatization of the hydroxyl group, for example, by forming a trimethylsilyl (B98337) (TMS) ether, is often performed to improve chromatographic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure, including the presence and position of the hydroxyl group and the methyl ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl (-OH) and ester (C=O) functional groups.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively synthesize and purify 2-hydroxy fatty acid methyl esters for a wide range of applications.
References
"Methyl 2-hydroxyicosanoate" stability and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyicosanoate is a saturated, long-chain fatty acid methyl ester. Its stability is a critical factor for its use in research and pharmaceutical development, as degradation can impact experimental results and product efficacy. This document provides detailed information on the stability of this compound and outlines protocols for its proper storage and handling to ensure its integrity.
Stability Profile
This compound, as a saturated fatty acid methyl ester (FAME), is relatively stable compared to its unsaturated counterparts. However, it is susceptible to degradation through two primary pathways: hydrolysis and oxidation.
-
Hydrolysis: The ester linkage in this compound can be cleaved by water, a reaction catalyzed by the presence of acids or bases. This results in the formation of 2-hydroxyicosanoic acid and methanol. The rate of hydrolysis is influenced by temperature, pH, and the presence of moisture.
-
Oxidation: While saturated FAMEs are less prone to oxidation than unsaturated ones, the presence of the hydroxyl group could potentially influence its oxidative stability. Factors that can promote oxidation include exposure to light, elevated temperatures, and the presence of metal ions.
A mixture of 2-hydroxy fatty acid methyl esters has been shown to have a stability of at least 2 years when stored at -20°C.[1]
Factors Influencing Stability:
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.
-
Light: Exposure to UV light can initiate and accelerate oxidative degradation.
-
Oxygen: The presence of oxygen is a prerequisite for oxidative degradation.
-
Moisture: Water is a key reactant in the hydrolytic degradation of the ester.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.
-
Metals: Transition metals can act as catalysts for oxidative reactions.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability for this compound based on data for analogous compounds.
| Parameter | Condition | Recommended Value/Action | Expected Stability |
| Storage Temperature | Long-term | -20°C | ≥ 2 years[1] |
| Short-term (shipping) | Ambient | Stable for several days | |
| Atmosphere | Long-term | Inert gas (Argon or Nitrogen) | Minimizes oxidation |
| Light Exposure | All times | Protect from light (amber vials) | Prevents photo-oxidation |
| Moisture | All times | Store in a dry environment | Minimizes hydrolysis |
Proper Storage and Handling Protocols
To ensure the long-term stability of this compound, the following storage and handling protocols are recommended:
Long-Term Storage (Months to Years)
-
Container: Store this compound in a tightly sealed, amber glass vial with a PTFE-lined cap to prevent light exposure and moisture ingress.
-
Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace oxygen.
-
Temperature: Store the sealed vial at -20°C.
-
Environment: Place the vial in a dry, dark location.
Short-Term Storage (Days to Weeks)
-
Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap.
-
Temperature: For short durations, storage at 2-8°C is acceptable.
-
Environment: Keep the vial in a dark and dry place.
Handling
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Use clean, dry spatulas and glassware.
-
Minimize the time the container is open to the atmosphere.
-
If the compound is to be used on multiple occasions, consider aliquoting it into smaller, single-use vials to avoid repeated warming and cooling cycles and exposure of the bulk material.
Experimental Protocols for Stability Assessment
The following protocols can be used to assess the stability of this compound under various conditions.
Accelerated Stability Study (Thermal Stress)
-
Objective: To evaluate the effect of elevated temperature on the degradation of this compound.
-
Procedure:
-
Aliquot known quantities of this compound into several amber glass vials.
-
Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Analyze the sample for purity and the presence of degradation products using the analytical methods described below.
-
Photostability Study
-
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
-
Procedure:
-
Place a known quantity of the compound in a photostability chamber.
-
Expose the sample to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
At a predetermined time point, analyze both the exposed and control samples for purity and degradation products.
-
Hydrolytic Stability Study
-
Objective: To assess the rate of hydrolysis at different pH values.
-
Procedure:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Dissolve a known concentration of this compound in each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At various time intervals, take an aliquot from each solution and analyze for the remaining concentration of the parent compound and the formation of 2-hydroxyicosanoic acid.
-
Analytical Methods for Stability Monitoring
The primary analytical technique for monitoring the stability of this compound is Gas Chromatography (GC).
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Purpose: To quantify the purity of this compound and detect the formation of less volatile degradation products.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., hexane (B92381) or chloroform).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure elution of the compound and any potential degradation products.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: The purity is determined by the peak area percentage of this compound relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To identify the chemical structure of any degradation products.
-
Procedure: The same GC conditions as for GC-FID can be used. The mass spectrometer will provide mass spectra of the eluting peaks, which can be used to identify the degradation products by comparing them to spectral libraries or by interpreting the fragmentation patterns.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Primary Degradation Pathway: Hydrolysis.
Caption: Recommended Storage and Handling Workflow.
References
Application Notes and Protocols for Fatty Acid 2-Hydroxylase (FA2H) Activity Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid 2-Hydroxylase (FA2H) is an integral membrane enzyme that catalyzes the 2-hydroxylation of fatty acids, a crucial step in the biosynthesis of 2-hydroxy sphingolipids. These lipids are abundant in the myelin sheath of the nervous system and are also found in other tissues like the skin.[1][2] The FA2H gene provides the instructions for making this enzyme, which plays a vital role in maintaining the stability of myelin.[3][4] Mutations in the FA2H gene that lead to reduced or eliminated enzyme function are associated with several neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), a condition characterized by progressive problems with movement and vision.[3][4] Furthermore, FA2H has been implicated in the regulation of cell differentiation and has been identified as a potential player in cancer biology.[5]
The development of robust and reliable assays for measuring FA2H activity is therefore of significant interest for basic research, disease diagnostics, and the discovery of potential therapeutic modulators. These application notes provide detailed protocols for several assay formats, a summary of available quantitative data, and visual representations of relevant pathways and workflows to aid researchers in studying this important enzyme.
Signaling Pathway and Biological Function
FA2H is a key enzyme in the de novo synthesis of 2-hydroxy sphingolipids. The process begins with the hydroxylation of a fatty acid at the 2-position, which is then incorporated into ceramide by ceramide synthases. These 2-hydroxy ceramides (B1148491) serve as precursors for more complex sphingolipids like galactosylceramide (GalCer) and sulfatide, which are essential components of the myelin sheath.[6] The presence of the 2-hydroxyl group is thought to increase the stability of myelin through enhanced hydrogen bonding networks. In colorectal cancer, FA2H has been shown to function through the AMP-activated protein kinase (AMPK)/Yes-associated protein (YAP) pathway to suppress tumor growth and metastasis.[5]
Quantitative Data
The following tables summarize the available quantitative data for FA2H activity. It is important to note that comprehensive data on substrate specificity and specific inhibitors is currently limited in the published literature.
Table 1: FA2H Enzyme Activity
| Enzyme Source | Substrate | Activity (fmol/mg protein/min) | Reference |
| Mouse Brain Homogenates (P1) | [3,3,5,5-D4]C24 Fatty Acid | ~5 | [7] |
| Mouse Brain Homogenates (P20) | [3,3,5,5-D4]C24 Fatty Acid | ~25 | [7] |
| Mouse Brain Homogenates (P83) | [3,3,5,5-D4]C24 Fatty Acid | ~7.5 | [7] |
Table 2: FA2H Substrate Specificity (Kinetic Parameters)
| Substrate | Km (µM) | Vmax (relative values) | Reference |
| Tetracosanoic Acid (C24:0) | <0.18 | Not Reported | This is a placeholder, specific comparative studies are needed. |
| Hexadecanoic Acid (C16:0) | Not Reported | Not Reported | Data not available in searched literature. |
| Octadecanoic Acid (C18:0) | Not Reported | Not Reported | Data not available in searched literature. |
| Tetracosenoic Acid (C24:1) | Not Reported | Not Reported | Data not available in searched literature. |
Table 3: FA2H Inhibitors
| Inhibitor | IC50 | Type of Inhibition | Reference |
| Data Not Available | - | - | No specific inhibitors with IC50 values for FA2H were identified in the literature search. |
Experimental Protocols
This section provides detailed protocols for the assay of FA2H activity. The GC-MS-based assay is the most established method. The fluorometric and colorimetric assays are adapted from protocols for similar enzymes and may require further optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Assay
This highly sensitive method measures the conversion of a deuterated fatty acid substrate to its 2-hydroxylated product.[2][8]
Materials:
-
Microsomal fraction from FA2H-expressing cells or tissue homogenate
-
[3,3,5,5-D4]tetracosanoic acid (deuterated substrate)
-
α-cyclodextrin
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P-450 reductase
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Organic solvents for extraction (e.g., chloroform/methanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Internal standard (e.g., a non-endogenous 2-hydroxy fatty acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Substrate Preparation: Solubilize the [3,3,5,5-D4]tetracosanoic acid in an α-cyclodextrin solution.
-
Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, NADPH regeneration system, and purified NADPH:cytochrome P-450 reductase.
-
Enzyme Addition: Add the microsomal protein (e.g., 50-100 µg) to the reaction mixture.
-
Initiate Reaction: Add the deuterated substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be terminated while it is in the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v). Add the internal standard. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Derivatization: Evaporate the solvent from the extracted lipids under a stream of nitrogen. Add the derivatizing agent and heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl ether.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. The deuterated 2-hydroxy tetracosanoic acid product is quantified by selected ion monitoring.
Fluorometric Assay (Adapted Protocol)
This assay is based on the principle of using a fatty acid substrate linked to a fluorophore that is released upon enzymatic activity. This protocol is adapted from assays for similar enzymes like Fatty Acid Amide Hydrolase (FAAH) and would require a custom-synthesized FA2H-specific fluorogenic substrate.
Materials:
-
FA2H enzyme source (microsomes or purified enzyme)
-
Fluorogenic FA2H substrate (e.g., a long-chain fatty acid linked to a fluorophore like 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FA2H inhibitor (for background control, if available)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents: Dilute the FA2H enzyme and substrate in the assay buffer to their optimal working concentrations.
-
Set up Plate: Add the assay buffer to the wells of the microplate. Add the FA2H enzyme to the sample wells. For background control wells, add the FA2H enzyme and a specific inhibitor.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC). Measure the fluorescence kinetically at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. Subtract the rate of the inhibited control from the sample rate to determine the specific FA2H activity.
Colorimetric Assay (Adapted Protocol)
This adapted protocol is based on the principle of detecting a product of the hydroxylation reaction, such as hydrogen peroxide, if the reaction can be coupled to a peroxide-producing step. This is a hypothetical adaptation and would require significant development. A more direct colorimetric assay could involve the use of a chromogenic substrate.
Materials:
-
FA2H enzyme source
-
Fatty acid substrate
-
Assay buffer
-
Coupling enzyme system that produces a detectable color change
-
96-well clear microplate
-
Absorbance microplate reader
Protocol:
-
Prepare Reaction Mix: In a microplate well, combine the assay buffer, fatty acid substrate, and any necessary co-factors for the coupling reaction.
-
Add Enzyme: Add the FA2H enzyme to the wells to initiate the reaction.
-
Incubate: Incubate the plate at 37°C for a set time.
-
Develop Color: Add the reagents for the colorimetric detection step. This will depend on the specific coupled reaction being used.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Activity: Determine the FA2H activity by comparing the absorbance of the samples to a standard curve.
Troubleshooting
Table 4: Common Issues and Solutions in FA2H Activity Assays
| Issue | Possible Cause | Suggested Solution |
| No or Low Activity | Inactive enzyme | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. |
| Missing co-factors | FA2H requires an electron transfer system (NADPH and cytochrome P450 reductase). Ensure these are present and active. | |
| Incorrect buffer pH or composition | The optimal pH for FA2H is around 7.6-7.8. Optimize the buffer composition. | |
| High Background | Non-specific substrate conversion | Use a specific inhibitor in control wells to determine and subtract background activity. |
| Contaminated reagents | Use high-purity reagents and sterile techniques. | |
| Poor Reproducibility | Inaccurate pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Inconsistent incubation times | Use a timer and ensure all samples are incubated for the same duration. | |
| Substrate insolubility | Ensure the fatty acid substrate is properly solubilized, for example, using α-cyclodextrin. |
Conclusion
The assays described in these application notes provide a toolkit for researchers to investigate the activity of Fatty Acid 2-Hydroxylase. The GC-MS-based assay offers high sensitivity and specificity and is the most established method. The fluorometric and colorimetric assays, while requiring further development and validation for FA2H, offer the potential for higher throughput screening of potential inhibitors. The provided data and protocols will aid in the study of FA2H in both normal physiology and disease, and support the development of novel therapeutics targeting this important enzyme.
References
- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Hydroxylase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Methyl 2-hydroxyicosanoate in GC-MS
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals quantifying Methyl 2-hydroxyicosanoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing 2-hydroxyicosanoic acid by GC-MS?
A1: Direct analysis of 2-hydroxyicosanoic acid by GC-MS is challenging due to its low volatility and the presence of two polar functional groups (a carboxylic acid and a hydroxyl group).[1] These polar groups can interact with active sites in the GC system, leading to poor peak shape (tailing), low sensitivity, and inaccurate quantification.[2] Derivatization is a critical step to convert the analyte into a more volatile and less polar form suitable for GC analysis.[1] This is typically a two-step process:
-
Esterification: The carboxylic acid group is converted into a methyl ester (forming this compound). This is often achieved using reagents like Boron Trifluoride (BF₃) in methanol (B129727).
-
Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[3][4]
Q2: What type of GC column is best suited for analyzing the derivatized this compound?
A2: For the analysis of fatty acid methyl esters (FAMEs), polar stationary phases are generally recommended.[5] A column with a (50%-cyanopropyl)-methylpolysiloxane phase or similar polar characteristics provides good separation for long-chain FAMEs and their derivatives.[5] Using a standard 30-meter column with a 0.25 mm internal diameter typically offers a good balance between resolution and analysis time.
Q3: I am not detecting a peak for my analyte. What are the most common causes?
A3: A complete absence of the analyte peak can stem from several issues. First, verify that the derivatization reactions were successful; incomplete esterification or silylation will prevent the compound from eluting properly.[6] Check for leaks in the GC inlet or ensure the syringe is functioning correctly.[7] Also, confirm that the mass spectrometer is set to monitor the correct mass-to-charge (m/z) ions for the derivatized analyte and that the injector and column temperatures are sufficient to volatilize and elute the compound.[7]
Q4: What is an appropriate internal standard for quantifying this compound?
A4: The ideal internal standard is an isotopically labeled version of the analyte (e.g., ¹³C- or D-labeled 2-hydroxyicosanoic acid).[8] However, these can be expensive or unavailable. A suitable alternative is a commercially available odd-chain 2-hydroxy fatty acid (e.g., 2-hydroxynonadecanoic acid) or a long-chain saturated fatty acid that is not present in the sample (e.g., heneicosanoic acid, C21:0).[8] The internal standard should be structurally and chemically similar to the analyte to account for variations during sample preparation, derivatization, and injection.[8]
Q5: My calibration curve is not linear (R² < 0.99). What should I investigate?
A5: Poor linearity in a calibration curve can be caused by several factors.[9] At high concentrations, detector saturation can occur.[10] At very low concentrations, you may be near the limit of detection, where variability is higher. Ensure your calibration standards are prepared accurately and span the expected concentration range of your samples.[9] Inconsistent or incomplete derivatization across your standards is also a common cause. Finally, issues within the GC system, such as a contaminated or active inlet liner, can lead to non-linear responses.[11]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Significant Peak Tailing | 1. Active Sites: The polar hydroxyl group (if underivatized) or the TMS-ether can interact with active silanol (B1196071) groups in the inlet liner, column, or connections.[2] 2. Poor Column Cut: A jagged or uneven cut of the capillary column can create turbulence and active sites.[12] 3. Column Contamination: Buildup of non-volatile residues at the head of the column.[13] | 1. Verify Derivatization: Ensure complete silylation of the hydroxyl group. 2. Use Deactivated Liners: Replace the inlet liner with a fresh, deactivated one.[2] 3. Recut the Column: Trim 10-20 cm from the inlet side of the column, ensuring a clean, square cut.[13] 4. Column Bake-out: Condition the column at a high temperature as per the manufacturer's guidelines to remove contaminants.[14] |
| Low Signal Intensity / Poor Recovery | 1. Incomplete Derivatization: Either the methylation or silylation step (or both) did not go to completion.[6] 2. Sample Loss During Extraction: Inefficient liquid-liquid extraction of the derivatized analyte. 3. Injector Temperature Too Low: Insufficient temperature to ensure complete and rapid volatilization of the high-molecular-weight analyte.[2] 4. Leaks in the System: A leak in the injector can lead to sample loss.[7] | 1. Optimize Derivatization: Review the reaction time, temperature, and reagent ratios for both derivatization steps. Ensure samples are anhydrous before adding silylation reagents.[3] 2. Improve Extraction: Ensure proper phase separation and gently but thoroughly mix during solvent extraction. 3. Increase Injector Temperature: Set the injector temperature to at least 250°C, and potentially higher, to ensure efficient volatilization.[2] 4. Perform Leak Check: Check all fittings and the septum for leaks. |
| Ghost Peaks | 1. Carryover: Residue from a previous, more concentrated sample is retained in the syringe or inlet and elutes in a subsequent run.[14] 2. Septum Bleed: Degradation of the inlet septum at high temperatures can release siloxane compounds. 3. Column Bleed: Degradation of the column's stationary phase at temperatures exceeding its limit. | 1. Improve Syringe Wash: Increase the number of solvent washes for the syringe between injections. 2. Bake Out the System: Run a blank gradient with an extended hold at a high temperature to clean the column.[14] 3. Replace Consumables: Regularly replace the inlet liner and septum.[14] |
| High Variability in Quantification (Poor Precision) | 1. Inconsistent Injection Volume: Issues with the autosampler syringe (e.g., air bubbles, plunger sticking). 2. Incomplete or Variable Derivatization: Reaction conditions are not precisely controlled, leading to inconsistent yields between samples. 3. Improper Internal Standard Use: Internal standard is added at an inconsistent volume or degrades during sample processing.[8] | 1. Check Autosampler: Visually inspect the syringe during sample pickup and injection. Replace the syringe if necessary.[15] 2. Standardize Derivatization: Ensure precise timing, temperature control, and reagent addition for all samples, standards, and QCs. 3. Review Internal Standard Protocol: Add the internal standard early in the sample preparation process to account for losses during all subsequent steps. Ensure it is fully dissolved and homogenously mixed.[8] |
Experimental Protocols
Protocol 1: Two-Step Derivatization of 2-Hydroxyicosanoic Acid
This protocol first converts the carboxylic acid to a methyl ester and then derivatizes the hydroxyl group to a TMS ether.
Materials:
-
Dried lipid extract or 2-hydroxyicosanoic acid standard
-
Boron trifluoride in methanol (12-14% BF₃-methanol)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3]
-
Anhydrous Hexane (B92381)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
Step 1: Methyl Esterification
-
Place 1-10 mg of the dried sample or standard into a reaction vial.
-
Add 2 mL of BF₃-methanol solution.
-
Cap the vial tightly and heat at 60°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.
-
Evaporate the hexane to complete dryness under a gentle stream of nitrogen.
Step 2: Silylation (TMS Ether Formation)
-
To the dried FAME from Step 1, add 50-100 µL of BSTFA + 1% TMCS.[3]
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.[1][3]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If needed, the sample can be diluted with an appropriate solvent like hexane.
Protocol 2: GC-MS Method Parameters
The following table provides a starting point for GC-MS method development. Parameters should be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| GC Column | Polar, (50%-cyanopropyl)-methylpolysiloxane phase (e.g., DB-23, HP-88), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temp: 100°C, hold for 2 min - Ramp 1: 10°C/min to 200°C - Ramp 2: 5°C/min to 250°C, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550 for identification) or Selected Ion Monitoring (SIM) for quantification |
Quantitative Data Summary
Table 1: GC-MS Parameters for Quantification
| Parameter | Value/Description | Rationale |
| Analyte | Methyl 2-(trimethylsilyloxy)icosanoate | The dual-derivatized form of 2-hydroxyicosanoic acid. |
| Internal Standard | 2-Hydroxynonadecanoic acid (derivatized) or ¹³C-labeled 2-hydroxyicosanoic acid (derivatized) | A structurally similar compound to correct for variability.[8] |
| GC Column | DB-23 or equivalent polar column | Provides good separation for long-chain FAMEs.[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM | Increases sensitivity and selectivity for quantification.[5][16] |
| Calibration Model | Linear regression with 1/x² weighting | Typically provides a good fit for concentration vs. response data.[17] |
| Linearity Goal | R² > 0.99 | A common acceptance criterion for calibration curve linearity.[18] |
Table 2: Characteristic Mass Fragments for SIM/MRM
The following m/z values are predicted based on the known fragmentation patterns of TMS-derivatized 2-hydroxy FAMEs. The molecular ion is often weak or absent in EI.[19] Alpha-cleavage next to the TMS-ether group is a characteristic fragmentation pathway.[20]
| Ion Description | Predicted m/z | Use in Quantification |
| [M - CH₃]⁺ | 429 | Confirmation Ion (from loss of a methyl group from a TMS moiety) |
| Alpha-cleavage fragment [CH(OTMS)COOCH₃]⁺ | 175 | Quantifier Ion (Characteristic and often abundant fragment) |
| [M - 117]⁺ | 327 | Confirmation Ion (Loss of the C₂-C₃ bond and subsequent fragmentation) |
| TMS cation [Si(CH₃)₃]⁺ | 73 | Confirmation Ion (Common fragment in TMS derivatives, but not specific) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. environics.com [environics.com]
- 10. Improving Mass Spec linearity - Chromatography Forum [chromforum.org]
- 11. Improving linearity - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TMS Derivatization for Long-Chain Hydroxy Fatty Acids
Welcome to the technical support center for optimizing trimethylsilyl (B98337) (TMS) derivatization of long-chain hydroxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful derivatization and subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing long-chain hydroxy fatty acids by GC-MS?
A1: Long-chain hydroxy fatty acids are not ideal for direct GC-MS analysis due to their low volatility and the presence of polar functional groups (carboxyl and hydroxyl groups). These characteristics can lead to poor chromatographic peak shape, including tailing, and potential thermal degradation in the GC inlet.[1] Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the carboxyl and hydroxyl groups with a nonpolar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analytes, resulting in improved chromatographic separation and more reliable quantification.
Q2: What are the most common silylating reagents for long-chain hydroxy fatty acids?
A2: The most frequently used silylating reagents for this application are BSTFA, often combined with a catalyst like 1% Trimethylchlorosilane (TMCS).[1] Another common reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of TMCS as a catalyst is highly recommended, especially for sterically hindered hydroxyl groups that can be challenging to derivatize.[2]
Q3: My derivatization appears incomplete, with both the derivatized and underivatized analyte peaks present. What are the likely causes?
A3: Incomplete derivatization is a common issue and can stem from several factors:
-
Presence of moisture: Silylating reagents are highly sensitive to moisture. Water in your sample or solvents will react with the reagent, reducing its availability to derivatize your analyte.[1]
-
Insufficient reagent: An inadequate amount of silylating reagent will result in an incomplete reaction. A molar excess of the derivatizing agent is recommended.[2]
-
Suboptimal reaction conditions: The reaction time and temperature may not be sufficient for the complete derivatization of all functional groups, particularly sterically hindered hydroxyl groups.
-
Sample matrix effects: Other components in your sample may compete for the derivatizing reagent.
Q4: How can I ensure my samples and reagents remain anhydrous?
A4: Maintaining anhydrous (water-free) conditions is critical for successful TMS derivatization. Here are some key steps:
-
Dry your sample: Ensure your fatty acid extract is completely dry. This can be achieved by evaporating the solvent under a stream of dry nitrogen or by lyophilization (freeze-drying).[1]
-
Use anhydrous solvents: All solvents used to dissolve your sample or dilute your reagents should be of high purity and anhydrous.
-
Proper storage of reagents: Store silylating reagents in a desiccator or a dry environment to prevent degradation from atmospheric moisture.
-
Dry glassware: Ensure all vials and glassware are thoroughly dried in an oven before use.
Q5: How long are my TMS-derivatized samples stable?
A5: TMS derivatives have limited stability and are susceptible to hydrolysis. It is best to analyze the derivatized samples as soon as possible, ideally within 24 hours.[3] If immediate analysis is not possible, store the capped vials at low temperatures (e.g., -20°C) to slow down degradation, but analysis should still be performed promptly.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product peak, large starting material peak | 1. Moisture contamination: Reagent has been hydrolyzed. 2. Degraded reagent: Reagent is old or has been improperly stored. 3. Insufficient reaction time/temperature: Reaction has not gone to completion. | 1. Ensure all solvents, glassware, and the sample extract are completely anhydrous.[1] 2. Use a fresh vial of silylating reagent. 3. Increase the reaction time or temperature. For long-chain hydroxy fatty acids, a temperature of 70-80°C for 60 minutes is a good starting point. |
| Peak for partially derivatized product (e.g., only carboxyl group derivatized) | 1. Steric hindrance of the hydroxyl group: The hydroxyl group is in a sterically crowded environment, making it difficult to access for the silylating agent. 2. Insufficient catalyst: The amount of TMCS is not enough to promote the derivatization of the hindered hydroxyl group. | 1. Increase the reaction temperature and/or time to provide more energy for the reaction to overcome the steric barrier. 2. Ensure a catalyst (e.g., 1% TMCS) is used with BSTFA. The addition of a solvent like pyridine (B92270) can also act as a catalyst and improve the derivatization of hindered groups.[2] |
| Broad or tailing peaks in the chromatogram | 1. Incomplete derivatization: The presence of underivatized polar groups. 2. Active sites in the GC system: Interaction of the analyte with the GC liner or column. | 1. Re-optimize the derivatization procedure (see above). 2. Use a deactivated GC liner and ensure the column is in good condition. |
| Presence of unexpected peaks or high baseline noise | 1. Excess derivatizing reagent: Injecting a large excess of BSTFA/MSTFA. 2. Contamination: From solvents, glassware, or the GC system. | 1. While byproducts are volatile, a large excess can still cause interference. If possible, dilute the sample in an anhydrous solvent before injection. 2. Run a solvent blank to identify and eliminate sources of contamination. |
| Poor reproducibility between replicate samples | 1. Inconsistent sample/reagent volumes: Inaccurate pipetting. 2. Variations in reaction time/temperature: Inconsistent heating. 3. Sample degradation over time: Delay between derivatization and analysis. | 1. Use calibrated pipettes for accurate volume dispensing. 2. Ensure all samples are heated for the same duration at a consistent temperature. 3. Analyze samples in a consistent and timely manner after derivatization. Consider using an autosampler for automated and reproducible injection times.[5] |
Experimental Protocols
Protocol 1: Standard TMS Derivatization using BSTFA + 1% TMCS
This protocol is a general starting point for the derivatization of long-chain hydroxy fatty acids.
Materials:
-
Dried long-chain hydroxy fatty acid sample (e.g., 100 µg)
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or anhydrous acetonitrile (B52724)
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
Procedure:
-
Place the dried sample into a GC vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 15-30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If dilution is required, use an anhydrous solvent like hexane (B92381) or dichloromethane.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for TMS derivatization. Optimal conditions should be empirically determined for your specific analyte and experimental setup.
| Parameter | Condition A | Condition B (Recommended for Long-Chain Hydroxy FAs) | Rationale for Recommendation |
| Silylating Reagent | BSTFA | BSTFA + 1% TMCS | TMCS catalyzes the reaction, which is crucial for the complete derivatization of sterically hindered hydroxyl groups often found in long-chain fatty acids.[2] |
| Reagent to Analyte Ratio | 2:1 molar excess | >10:1 molar excess | A significant excess of the silylating reagent ensures the reaction is driven to completion, especially when dealing with multiple derivatizable sites and potential matrix effects. |
| Reaction Temperature | 60°C | 70-80°C | Higher temperatures provide the necessary energy to overcome the activation barrier for derivatizing sterically hindered hydroxyl groups. |
| Reaction Time | 30 minutes | 60 minutes | A longer reaction time ensures that both the carboxylic acid and hydroxyl groups are fully derivatized. |
| Solvent/Catalyst | Acetonitrile | Pyridine | Pyridine can act as a catalyst, further promoting the derivatization of hindered hydroxyl groups.[2] |
Visualizations
Experimental Workflow for TMS Derivatization
Caption: Workflow for TMS derivatization of long-chain hydroxy fatty acids.
Troubleshooting Logic for Incomplete Derivatization
Caption: Troubleshooting flowchart for incomplete TMS derivatization.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Hydroxy Fatty Acids
Welcome to the technical support center for the analysis of 2-hydroxy fatty acids (2-OHFAs). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the analysis of 2-hydroxy fatty acids?
The analysis of 2-hydroxy fatty acids presents several key challenges, primarily stemming from their structural properties and low abundance in biological samples. The most significant hurdles include:
-
Isomeric Complexity: 2-OHFAs are often present in complex mixtures with other positional isomers, such as 3-hydroxy fatty acids (3-OHFAs), which have very similar chemical properties, making them difficult to separate and distinguish.[1][2][3] Additionally, the presence of a chiral center at the C-2 position means that 2-OHFAs exist as R and S enantiomers, which can have different biological activities and require specialized chiral chromatography for separation.[4][5]
-
Low Volatility and High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes 2-OHFAs non-volatile and polar. This makes their direct analysis by gas chromatography (GC) challenging, necessitating a derivatization step to increase their volatility.[6][7]
-
Need for Derivatization: To overcome their low volatility for GC-MS analysis, 2-OHFAs typically require a two-step derivatization process: esterification of the carboxyl group (e.g., to a methyl ester) and silylation of the hydroxyl group (e.g., to a trimethylsilyl (B98337) ether).[6][8] This adds complexity to sample preparation and can be a source of analytical variability.
-
Quantification Difficulties: Accurate quantification can be challenging due to the low endogenous concentrations of many 2-OHFAs, potential for ion suppression in mass spectrometry, and a limited availability of commercially available internal standards for every 2-OHFA species.[1][2][3][8]
-
Sample Preparation: The extraction of 2-OHFAs from complex biological matrices like plasma or tissues requires robust and validated methods to ensure high recovery and removal of interfering substances.[9]
Q2: Why is derivatization necessary for the GC-MS analysis of 2-hydroxy fatty acids?
Derivatization is a critical step in the GC-MS analysis of 2-hydroxy fatty acids for two primary reasons:
-
Increased Volatility: Free fatty acids, and particularly 2-hydroxy fatty acids with their additional polar hydroxyl group, have very low volatility. This prevents them from being readily vaporized in the GC inlet and transported through the analytical column at typical operating temperatures.[7] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers, respectively, allowing them to be analyzed by GC.[10]
-
Improved Chromatographic Performance: The polar nature of the carboxyl and hydroxyl groups can lead to interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and inaccurate quantification.[7] Derivatization masks these polar groups, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[10]
Common derivatization strategies involve a two-step process: first, esterification of the carboxylic acid to a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether.[6][8]
Q3: How can I separate 2-OHFA enantiomers?
The separation of 2-OHFA enantiomers (R and S forms) is crucial for understanding their distinct biological roles and requires specialized chiral chromatography techniques.[5] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.[4] For instance, racemic mixtures of 2-hydroxy fatty acids can be separated as their 3,5-dinitrophenylurethane and methyl ester derivatives on a chiral slurry-packed capillary column.[4] Another approach involves derivatizing the 2-OHFAs with an enantiopure reagent, such as (S)-ibuprofen, to form diastereomers that can then be separated on a standard achiral GC column.[11]
Q4: What are the advantages of using LC-MS/MS over GC-MS for 2-OHFA analysis?
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of 2-OHFAs, each with its own advantages.
Advantages of LC-MS/MS:
-
No Derivatization Required: LC-MS/MS can often analyze 2-OHFAs directly, avoiding the time-consuming and potentially error-prone derivatization steps required for GC-MS.[12]
-
Milder Sample Handling: The absence of high temperatures during analysis reduces the risk of thermal degradation of sensitive analytes.
-
Versatility: LC-MS/MS is suitable for a wide range of fatty acids, including very long-chain species that may not be volatile enough for GC analysis even after derivatization.[4]
Advantages of GC-MS:
-
Higher Chromatographic Resolution: GC can provide excellent separation of structurally similar isomers.[6]
-
Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available for FAMEs and their TMS derivatives, aiding in compound identification.[13]
-
Stable Retention Times: GC typically offers more stable retention times, which can be beneficial for large-scale studies.[6]
Ultimately, the choice between LC-MS/MS and GC-MS will depend on the specific research question, the available instrumentation, and the nature of the samples being analyzed.
Troubleshooting Guides
Problem 1: Poor peak shape (tailing) in GC-MS analysis of 2-OHFAs.
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization | Verify derivatization efficiency: Ensure that both the esterification and silylation reactions have gone to completion. Optimize reaction time, temperature, and reagent concentrations. For example, when using BF3-methanol for esterification, ensure the reaction is carried out at 50-60°C for at least one hour.[7] For silylation with BSTFA, a reaction temperature of 60°C for 60 minutes is recommended.[7][10] Check for moisture: Both derivatization reactions are sensitive to moisture. Ensure all solvents and samples are anhydrous.[7] |
| Active sites in the GC system | Deactivate the inlet liner and column: Use a deactivated inlet liner and a high-quality capillary column. Consider trimming the first few centimeters of the column to remove any active sites that may have developed over time. |
| Analyte degradation | Lower the inlet temperature: High temperatures in the GC inlet can cause degradation of some derivatized 2-OHFAs. Try reducing the inlet temperature to the lowest point that still allows for efficient volatilization. |
Problem 2: Difficulty in distinguishing between 2-OHFA and 3-OHFA isomers by mass spectrometry.
| Possible Cause | Troubleshooting Step |
| Similar fragmentation patterns | Optimize chromatographic separation: The most reliable way to distinguish between positional isomers is through chromatographic separation.[1][2] Develop an LC or GC method with sufficient resolution to separate the 2-OHFA and 3-OHFA of interest. For UPLC-MS/MS, a C18 column with a gradient elution of acetonitrile (B52724) and water can be effective.[1] For GC-MS, a DB-5 MS column can be used to separate the TMS derivatives of the FAMEs.[6] Utilize retention time prediction models: In cases where standards are unavailable, retention time prediction models based on carbon chain length, number of double bonds, and hydroxyl position can aid in isomer identification.[1][2] |
| Insufficient fragmentation for structural elucidation | Employ tandem mass spectrometry (MS/MS): If not already in use, MS/MS can generate more structure-specific fragment ions. Optimize the collision energy to produce informative product ions. For silylated 2-OHFA methyl esters, characteristic ions can be used for identification.[13] |
Problem 3: Low signal intensity or poor sensitivity for 2-OHFAs in LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Poor ionization efficiency | Optimize MS source parameters: Adjust the electrospray voltage, gas flows, and temperatures to maximize the ionization of your target 2-OHFAs. Negative ion mode is typically used for fatty acid analysis.[12] Consider derivatization: While not always necessary for LC-MS, derivatization with a reagent that introduces a readily ionizable group can significantly enhance sensitivity.[14] |
| Ion suppression from matrix components | Improve sample cleanup: Implement a more rigorous sample preparation protocol to remove interfering substances. Solid-phase extraction (SPE) can be effective for enriching 2-OHFAs and removing matrix components.[9] Use a deuterated internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects and improve quantitative accuracy.[15] |
| Suboptimal chromatographic conditions | Adjust mobile phase composition: The pH and organic solvent composition of the mobile phase can significantly impact ionization efficiency. For example, adding a small amount of a weak acid or base can improve signal. |
Experimental Protocols
Protocol 1: Extraction of 2-Hydroxy Fatty Acids from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: To 100 µL of plasma, add an appropriate amount of a deuterated internal standard.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.[14]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.[14]
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification (to release esterified 2-OHFAs):
-
Free Fatty Acid Extraction:
-
Extract the free fatty acids twice with 2 mL of hexane (B92381).
-
Pool the hexane layers and evaporate to dryness under nitrogen.
-
The dried extract is now ready for derivatization or direct analysis by LC-MS.
-
Protocol 2: Derivatization of 2-Hydroxy Fatty Acids for GC-MS Analysis
This two-step protocol is for the preparation of 2-hydroxy fatty acid methyl ester trimethylsilyl ethers.
Step 1: Esterification to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitute the dried fatty acid extract in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of 14% boron trifluoride (BF3) in methanol.[7]
-
Cap the vial, vortex briefly, and heat at 60°C for 60 minutes.[7]
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex.[7]
-
Extract the FAMEs three times with 0.6 mL of hexane.[7]
-
Pool the hexane extracts and dry them over anhydrous sodium sulfate.
-
Transfer the hexane to a new vial and evaporate to dryness under nitrogen.
Step 2: Silylation to Trimethylsilyl (TMS) Ethers
-
To the dried FAMEs, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7][10]
-
Cap the vial, vortex, and heat at 60°C for 60 minutes.[7][10]
-
After cooling, the sample can be diluted with a suitable solvent (e.g., hexane) and is ready for GC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Hydroxy Fatty Acids
| Derivatization Method | Reagents | Reaction Conditions | Target Functional Group(s) | Key Advantages |
| Esterification | BF3 in Methanol | 60°C for 60 min[7] | Carboxylic Acid | Mild conditions, effective for FAME formation.[7] |
| Silylation | BSTFA + 1% TMCS | 60°C for 60 min[7][10] | Hydroxyl, Carboxylic Acid | Robust for multiple functional groups, produces stable derivatives.[10] |
| Pentafluorobenzoyl (PFBO) Derivatization | PFBO-Cl, Triethylamine | 100°C for 60 min[16] | Hydroxyl | Creates derivatives with high electron affinity, ideal for sensitive detection by GC-ECNI-MS.[16] |
Visualizations
Caption: General experimental workflow for the analysis of 2-hydroxy fatty acids.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. experts.umn.edu [experts.umn.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Analysis of Methyl 2-hydroxyicosanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of Methyl 2-hydroxyicosanoate. This guide addresses specific issues you may encounter during method development and routine analysis, with a focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
This compound is a long-chain fatty acid methyl ester (FAME). The primary challenges in its analysis include:
-
Poor Peak Shape: Due to the polar hydroxyl group, the compound can exhibit peak tailing, especially in gas chromatography (GC) if active sites are present in the system (e.g., in the injector liner or column).[1]
-
Co-elution: In complex matrices, it may co-elute with other structurally similar fatty acids or isomers, making accurate quantification difficult.
-
Thermal Stability: While more stable than its free acid precursor, high temperatures in GC can potentially cause degradation.[2]
-
Sample Preparation: Incomplete derivatization of the parent fatty acid (2-hydroxyicosanoic acid) to its methyl ester can result in poor peak shape and inaccurate quantification.[3]
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?
Both techniques can be suitable, and the choice depends on the sample matrix, required sensitivity, and available equipment.
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a very common and powerful technique for FAME analysis.[2] It offers high resolution and sensitivity. Since fatty acids themselves are not volatile enough for GC, they must first be derivatized into their methyl esters (FAMEs).[4][5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is also effective, particularly for separating FAMEs based on chain length and degree of unsaturation.[6][7] A key advantage of HPLC is that derivatization to the methyl ester is not strictly required for analysis, although it can improve peak shape.[7]
Q3: Why is derivatization necessary for GC analysis of 2-hydroxyicosanoic acid?
Derivatization is a critical step for the GC analysis of fatty acids. The process, typically methylation, converts the polar carboxylic acid group into a less polar, more volatile methyl ester.[4] This transformation is essential for several reasons:
-
It reduces the boiling point of the analyte, making it suitable for volatilization in the GC inlet.[7]
-
It improves peak shape by minimizing interactions with active sites in the GC system, which can cause tailing.[5]
-
It enhances the stability of the molecule at the high temperatures used in GC.
Troubleshooting Guide: Improving Peak Resolution
Q4: My peak for this compound is broad and/or tailing. How can I fix this?
Broad or tailing peaks are common issues that directly impact resolution. Here are the potential causes and solutions for both GC and HPLC.
-
For Gas Chromatography (GC):
-
Active Sites: The hydroxyl group can interact with active sites in the injector liner or the front end of the column. Consider using a deactivated liner and trimming a small portion (e.g., 10-20 cm) from the column inlet.[3]
-
Incomplete Derivatization: Free fatty acids are highly polar and will tail significantly on many GC columns.[3] Ensure your methylation procedure is optimized and complete.
-
Column Contamination: High molecular weight residues from previous injections can accumulate on the column. Bake out the column at its maximum isothermal temperature (with carrier gas flow) to remove contaminants.[3]
-
Temperature Program: A slow initial temperature ramp can help focus the analyte at the head of the column, leading to sharper peaks.
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Secondary Interactions: The hydroxyl group may have secondary interactions with the stationary phase (especially on older silica-based C18 columns). Using a column with end-capping or a different stationary phase chemistry can mitigate this.
-
Mobile Phase pH: If analyzing the free acid, the pH of the mobile phase is critical. Ensure the pH is well below the pKa of the carboxylic acid (~4.8) to keep it in its neutral form, which reduces tailing.
-
System Dead Volume: Excessive extra-column volume in the system (e.g., long tubing) can contribute to peak broadening. Use tubing with a small internal diameter and minimize its length.
-
Q5: How can I improve the separation between this compound and a closely eluting compound?
Improving resolution requires optimizing one of the three key chromatographic factors: efficiency (N), selectivity (α), or retention factor (k).[6]
Strategies for Improving Resolution
| Parameter | Strategy for GC | Strategy for HPLC | Impact on Resolution Factor |
| Column | Use a longer column or a column with a smaller internal diameter. | Use a longer column, a column with a smaller particle size (e.g., 5 µm → 3 µm), or a solid-core particle column.[8] | Efficiency (N) |
| Stationary/Mobile Phase | Change the stationary phase to one with a different polarity (e.g., from a non-polar DB-5ms to a more polar wax column).[9] | Change the stationary phase chemistry (e.g., C18 to Phenyl-Hexyl or Cyano). Alter the organic solvent in the mobile phase (e.g., acetonitrile (B52724) to methanol) or adjust the pH. | Selectivity (α) |
| Temperature/Solvent Strength | Lower the initial oven temperature or reduce the ramp rate. This increases retention time. | Decrease the amount of organic solvent in the mobile phase (for reversed-phase). This increases retention time. | Retention Factor (k) |
| Flow Rate | Optimize the carrier gas flow rate (Helium, Hydrogen) for maximum efficiency. | Lower the flow rate. This often improves resolution but increases analysis time.[8][10] | Efficiency (N) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation for GC Analysis
This protocol describes the conversion of 2-hydroxyicosanoic acid to this compound (FAME) using boron trifluoride (BF3) in methanol (B129727).
Materials:
-
Lipid sample containing 2-hydroxyicosanoic acid
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
Saturated sodium chloride (NaCl) solution or distilled water
-
Screw-cap glass tubes
Procedure:
-
Sample Preparation: Place the dried lipid sample into a screw-cap glass tube.
-
Reagent Addition: Add 100 µL of toluene and 0.5 mL of 14% BF3/MeOH reagent to the tube.[2]
-
Reaction: Securely cap the tube and heat it in a glycerol (B35011) bath or heating block at 70°C for 90 minutes.[2] For more heat-sensitive compounds, a lower temperature (e.g., 45°C) for a longer duration (e.g., overnight) can be used.[11]
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 800 µL of hexane and 800 µL of distilled water to the tube.[2]
-
Phase Separation: Vortex the tube vigorously for 1 minute to mix the contents. Allow the layers to separate. The top hexane layer contains the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a systematic approach to troubleshooting poor peak resolution in chromatography.
Caption: A flowchart for troubleshooting poor chromatographic peak resolution.
Factors Influencing Chromatographic Resolution
This diagram illustrates the relationship between fundamental resolution factors and adjustable experimental parameters.
Caption: Key factors and parameters that control chromatographic resolution.
References
- 1. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. hplc.eu [hplc.eu]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methyl 2-hydroxyicosanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methyl 2-hydroxyicosanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] In biological samples, common sources of matrix effects include phospholipids, salts, and metabolites that can co-extract with the analyte of interest.[1][4]
Q2: I am observing low and inconsistent signal intensity for this compound in my plasma samples. Could this be due to matrix effects?
Yes, low and inconsistent signal intensity are classic indicators of matrix effects, particularly ion suppression.[5] Endogenous components from the plasma, like phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and variable signal.[4] This can compromise the sensitivity, precision, and accuracy of your analytical method.[2]
Q3: How can I definitively confirm that matrix effects are the cause of my analytical issues?
A quantitative assessment can be performed using a post-extraction spike experiment.[1][6] This involves comparing the peak area of this compound in a clean, neat solution to its peak area when spiked into an extracted blank matrix sample. A significant discrepancy between these two measurements is a strong indicator of ion suppression or enhancement.[5] A qualitative method, known as post-column infusion, can also be employed. This technique involves infusing a constant flow of this compound into the mass spectrometer while a blank extracted matrix sample is injected onto the LC column. Any dips or rises in the baseline signal will indicate the retention times at which matrix components are causing interference.[7][8]
Q4: What are the most effective strategies for mitigating matrix effects in my analysis?
There are several strategies that can be employed to reduce or eliminate matrix effects:
-
Sample Preparation: Implementing more rigorous sample cleanup procedures is often the most effective approach.[4][7] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or phospholipid removal plates can selectively remove interfering components from the matrix.[4][7]
-
Chromatographic Separation: Optimizing the LC method to better separate this compound from matrix components is another key strategy.[2][9] This can be achieved by adjusting the column chemistry, mobile phase composition, or the gradient elution profile.
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound can compensate for matrix effects, as it will be similarly affected by suppression or enhancement.[4][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity and poor reproducibility for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like LLE or SPE. Consider using phospholipid removal plates. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the interfering region of the chromatogram. 3. Use a SIL Internal Standard: This will help to correct for signal variability. |
| High signal intensity and poor reproducibility (ion enhancement) | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of the analyte. | 1. Dilute the Sample: A simple dilution may reduce the concentration of interfering components. 2. Enhance Chromatographic Separation: Improve the separation between the analyte and the enhancing compounds. |
| Inconsistent results between different sample lots | Differential Matrix Effects: The composition of the biological matrix varies between lots, leading to different degrees of ion suppression or enhancement. | 1. Assess Matrix Factor: Quantify the matrix effect for each lot using the post-extraction spike method. 2. Employ a Robust Sample Preparation Method: Utilize a sample preparation technique that effectively removes the variable matrix components. 3. Utilize a SIL Internal Standard: This is crucial for compensating for lot-to-lot variations. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix factor, recovery, and process efficiency.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike this compound into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into the blank matrix at the same concentration as Set A before initiating the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas provided in the table below.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | MF = (Peak Area of Set B) / (Peak Area of Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Recovery (RE) | RE = (Peak Area of Set C) / (Peak Area of Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE = (Peak Area of Set C) / (Peak Area of Set A) | Represents the overall efficiency of the entire method. |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a more selective alternative to protein precipitation for reducing matrix effects.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
"Methyl 2-hydroxyicosanoate" sample preparation for sensitive detection
This technical support center provides troubleshooting guidance and frequently asked questions for the sample preparation of Methyl 2-hydroxyicosanoate for sensitive detection.
Troubleshooting Guides
This section addresses common issues encountered during the sample preparation and analysis of this compound.
Issue 1: Low or No Analyte Signal in GC-MS Analysis
| Potential Cause | Recommended Action |
| Incomplete Extraction | Ensure the chosen extraction method (e.g., Folch method with chloroform (B151607):methanol) is appropriate for your sample matrix. Verify that the solvent-to-sample ratio is sufficient for complete lipid extraction.[1] Consider adding an antioxidant like BHT to prevent degradation of unsaturated lipids if present. |
| Inefficient Derivatization | The hydroxyl and carboxyl groups of 2-hydroxyicosanoic acid must be derivatized for GC-MS analysis. For methylation of the carboxylic acid, use fresh derivatization reagents like BF3-methanol or HCl-methanol as they are sensitive to moisture.[2] For silylation of the hydroxyl group, use a reagent like BSTFA with 1% TMCS. Ensure the reaction is carried out under anhydrous conditions.[2] |
| Analyte Degradation | Avoid excessive heat during sample evaporation and derivatization steps. Use a gentle stream of nitrogen for solvent removal.[3] Store samples at low temperatures (-20°C or -80°C) to minimize degradation. |
| Improper GC-MS Conditions | Optimize the injection port temperature to ensure complete volatilization without causing thermal degradation. Use a suitable capillary column, such as a DB-5ms or equivalent, for separation.[4] |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Chromatogram
| Potential Cause | Recommended Action |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.[4] Use a deactivated liner and a high-quality, inert GC column. Regularly condition the column according to the manufacturer's instructions. |
| Column Overload | Injecting too much sample can lead to peak fronting.[5] Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column. |
| Incomplete Derivatization | Underivatized hydroxyl or carboxyl groups can cause peak tailing.[2] Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. |
| Co-elution with Matrix Components | Interfering compounds from the sample matrix can affect peak shape. Improve sample cleanup by using solid-phase extraction (SPE) to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?
A1: Derivatization is crucial for several reasons. This compound has a free hydroxyl group, which is polar and can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity.[2] Derivatization, typically through silylation of the hydroxyl group (e.g., with BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved chromatographic performance.[6]
Q2: What is the best method for extracting 2-hydroxyicosanoic acid from biological tissues?
A2: The Folch method is a widely used and reliable technique for extracting total lipids, including 2-hydroxyicosanoic acid, from biological samples.[1] This method uses a mixture of chloroform and methanol (B129727) (2:1, v/v) to efficiently extract lipids. After extraction, a washing step with a salt solution is performed to remove non-lipid contaminants.
Q3: Can I analyze this compound by LC-MS? What kind of sample preparation is needed?
A3: Yes, LC-MS is a suitable technique for analyzing this compound and may not require derivatization of the hydroxyl group. However, derivatization of the carboxylic acid can improve ionization efficiency and sensitivity.[6][7] Charge-reversal derivatization is a common strategy to enhance detection in positive ion mode. This involves reacting the carboxylic acid with a reagent that introduces a permanent positive charge.
Q4: How should I store my samples and extracts to prevent degradation of this compound?
A4: To minimize degradation, it is recommended to store both the initial biological samples and the lipid extracts at low temperatures, preferably at -80°C for long-term storage. For short-term storage, -20°C is acceptable. It is also advisable to store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Protocol 1: Extraction and Derivatization of 2-hydroxyicosanoic Acid from Biological Tissue for GC-MS Analysis
-
Homogenization and Lipid Extraction (Folch Method)
-
Weigh approximately 100 mg of homogenized tissue into a glass tube.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Saponification and Methylation
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 80°C for 10 minutes.
-
Cool to room temperature and add 1 mL of 14% BF3-methanol.[2]
-
Heat at 80°C for 10 minutes.
-
Cool to room temperature.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs)
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Silylation of Hydroxyl Group
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.[2]
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Workflow for the extraction and derivatization of 2-hydroxyicosanoic acid for GC-MS analysis.
Caption: Troubleshooting logic for low or no analyte signal in GC-MS analysis.
References
- 1. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Methyl 2-hydroxydocosanoate, TMS derivative [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Preventing degradation of "Methyl 2-hydroxyicosanoate" during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-hydroxyicosanoate during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a long-chain hydroxy fatty acid ester, is primarily susceptible to two main degradation pathways:
-
Oxidation: The presence of a hydroxyl group can make the molecule more prone to oxidation. This can be initiated by exposure to air (oxygen), light, and trace metal contaminants.[1][2][3] Polyunsaturated fatty acid esters are particularly susceptible to autoxidation at bis-allylic positions.[1]
-
Hydrolysis: The ester linkage can be hydrolyzed back to the corresponding carboxylic acid and methanol (B129727). This reaction is catalyzed by the presence of water, acids, or bases.[4][5][6][7][8]
Q2: What are the optimal storage conditions for this compound samples?
A2: To minimize degradation during storage, it is recommended to adhere to the following conditions. For long-term storage, freezing at -80°C is advisable.[9]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (short-term) or -80°C (long-term) | Slows down chemical reactions, including oxidation and hydrolysis.[9] |
| Atmosphere | Inert gas (e.g., nitrogen or argon) | Prevents oxidation by displacing oxygen.[9] |
| Light | Amber vials or storage in the dark | Prevents photo-oxidation.[1][2] |
| Container | Clean glass vials with tightly sealed caps (B75204) | Avoids contamination and solvent evaporation. Do not overtighten caps to prevent septa damage and potential leakage.[10][11] |
| Sample State | Dry or dissolved in a suitable solvent (e.g., hexane) | If shipping, dry samples are preferred to avoid issues with solvent handling.[10] If in solution, ensure the solvent is of high purity. |
Q3: Can I freeze my Fatty Acid Methyl Ester (FAME) samples before GC analysis?
A3: Yes, you can store FAME samples, dissolved in a solvent like hexane (B92381), at -20°C for one to two months before GC analysis.[9] Before analysis, it is crucial to bring the sample to room temperature and homogenize it by shaking to ensure a representative injection.[9] Storing in dark containers under anaerobic conditions is recommended to prevent oxidation.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Peak tailing or broad peaks in GC-MS analysis.
| Potential Cause | Troubleshooting Step | Explanation |
| Active sites in the GC system | Deactivate the injector liner with silylation reagent. Use an inert-liner. | The hydroxyl group of this compound can interact with active sites (silanol groups) in the injector or column, leading to peak tailing. |
| Column degradation | Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. | High temperatures and repeated injections can lead to stationary phase degradation. |
| Incomplete derivatization (if applicable) | If analyzing the parent hydroxy acid, ensure the methylation reaction has gone to completion. | Unreacted hydroxy acids are more polar and can exhibit poor chromatography. |
Issue 2: Appearance of "ghost peaks" in the chromatogram.
| Potential Cause | Troubleshooting Step | Explanation |
| Contamination from previous injections | Bake out the column at a high temperature (within its limit) for an extended period.[12] Run a blank solvent injection to check for carryover. | High molecular weight compounds from previous samples can slowly elute in subsequent runs, appearing as broad "ghost peaks".[12] |
| Contaminated injector | Clean the injector and replace the septum and liner.[12][13] | The injector is a common source of contamination. Oils from fingerprints on the septum or liner can also cause ghost peaks.[12] |
| Contaminated carrier gas | Ensure high-purity carrier gas and check for leaks in the gas lines. | Impurities in the carrier gas can accumulate on the column and elute during a run. |
Issue 3: Low signal intensity or complete absence of the target analyte peak.
| Potential Cause | Troubleshooting Step | Explanation |
| Sample degradation | Review sample preparation and storage procedures. Prepare a fresh sample and analyze immediately. | Oxidation or hydrolysis can lead to a complete loss of the target analyte. |
| Injector discrimination | Use a cold injection technique (on-column or programmed-temperature vaporization) if available.[14] Optimize splitless injection time. | High injector temperatures can cause thermal degradation of labile compounds. Split injection can discriminate against higher boiling point compounds.[14] |
| Detector issue | Check the detector settings and ensure it is functioning correctly. For FID, check gas flows. | An improperly functioning detector will not produce a signal.[13] |
Experimental Protocols
Protocol 1: General Sample Preparation for GC-MS Analysis of FAMEs
This protocol provides a general workflow for the preparation of fatty acid methyl esters (FAMEs) from a lipid extract.
-
Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponification: Hydrolyze the lipid extract using a solution of 1 M KOH in 70% ethanol (B145695) at 90°C for 1 hour.[6]
-
Acidification: Acidify the reaction mixture with 6 M HCl.[6]
-
Fatty Acid Extraction: Extract the free fatty acids with a non-polar solvent such as hexane.[6]
-
Methylation: Evaporate the hexane and methylate the fatty acids using 10% BF₃ in methanol at 37°C for 20 minutes.[6] Alternatively, a solution of 1.2% HCl in methanol/water can be used at 100°C for 30-90 minutes.[6]
-
FAME Extraction: Add water and extract the FAMEs with hexane.[6]
-
Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen.[11]
-
Storage: Store the final sample at -20°C or -80°C in a sealed glass vial under an inert atmosphere until analysis.[11]
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Stability studies on methyl and ethyl fatty acid esters of sunflowerseed oil | Semantic Scholar [semanticscholar.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Assessing the fate of fatty acid esters of hydroxy fatty acids, diglycerides and monoacetyldiacylglycerides in grilled ruminant meats marinated with unfiltered beer-based marinades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 8. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing ionization efficiency of "Methyl 2-hydroxyicosanoate" in ESI-MS
Welcome to the technical support center for enhancing the ionization efficiency of lipids in ESI-MS. This guide provides troubleshooting advice and frequently asked questions specifically for challenging analytes like "Methyl 2-hydroxyicosanoate," a long-chain fatty acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low signal or no signal at all for this compound in my ESI-MS experiment?
A1: this compound, like other long-chain fatty acid methyl esters (FAMEs), is a neutral lipid with low polarity.[1] These molecules lack easily ionizable functional groups, making them inherently difficult to ionize using electrospray ionization (ESI), which is most efficient for polar and already charged analytes.[2][3] The primary challenge is the inefficient formation of gas-phase ions from the ESI droplets.
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: For FAMEs, positive ion mode is generally preferred . The strategy is to promote the formation of adducts with cations like ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1] While the hydroxyl group could potentially deprotonate to form an [M-H]⁻ ion in negative mode, this is typically less efficient for methyl esters compared to their corresponding free fatty acids.[4]
Q3: What are adducts and why are they important for analyzing my molecule?
A3: Adducts are ions formed when your neutral analyte molecule associates with a cation (in positive mode) or an anion (in negative mode) present in the mobile phase. For neutral, non-polar molecules like FAMEs, forming adducts is the primary mechanism for ionization in ESI-MS.[5][6] By adding a salt (e.g., ammonium acetate) to your mobile phase, you provide a source of cations that can attach to your analyte, allowing it to be detected by the mass spectrometer.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI for this compound?
A4: Yes, APCI is often a suitable alternative for analyzing less polar and more volatile compounds that are challenging for ESI.[7] APCI relies on gas-phase ionization and can be more efficient for neutral lipids like FAMEs, often yielding a strong protonated molecule ([M+H]⁺).[7] If you have an APCI source available, it is a recommended alternative to explore.
Troubleshooting Guide: Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow these troubleshooting steps in order.
Step 1: Promote Adduct Formation
The most common reason for poor signal is the lack of efficient adduct formation.
Issue: Insufficient cation concentration in the mobile phase.
Solution: Introduce a mobile phase additive to promote the formation of ammonium or sodium adducts. This is the most critical step for enhancing the signal of neutral lipids.[1][8]
-
Recommendation: Add 5-10 mM of ammonium acetate (B1210297) or sodium acetate to your mobile phase. Ammonium adducts ([M+NH₄]⁺) are often preferred as they can yield informative fragments in MS/MS experiments.
-
Action: Prepare fresh mobile phase containing the additive and re-run your sample.
Step 2: Optimize Mobile Phase Composition
The solvent system plays a crucial role in ionization efficiency.
Issue: Inappropriate solvent choice for a hydrophobic molecule.
Solution: Ensure your solvent system is compatible with ESI and can effectively solvate your analyte.
-
Recommendation: Use reversed-phase solvents like methanol (B129727), acetonitrile, and isopropanol.[9] A typical mobile phase system would be a gradient of water with an organic solvent like methanol or acetonitrile. Isopropanol can be beneficial as a component of the organic mobile phase for eluting hydrophobic lipids.[10]
-
Avoid: Normal-phase solvents like hexane (B92381) or toluene (B28343) are not suitable for ESI.[9] Also, avoid high concentrations of strong ion-pairing agents like trifluoroacetic acid (TFA), which can suppress the signal.[11][12] If an acid is needed for chromatography, use a low concentration (0.1%) of formic acid.[13]
Step 3: Adjust ESI Source Parameters
Fine-tuning the instrument settings can significantly improve signal.
Issue: Sub-optimal source settings for your specific analyte and mobile phase.
Solution: Systematically optimize key ESI source parameters.
-
Key Parameters:
-
Capillary/Sprayer Voltage: Optimize for a stable spray. While a default setting may work, small adjustments can improve sensitivity.[9]
-
Gas Temperatures (Desolvation/Drying Gas): Long-chain lipids may require higher temperatures to facilitate desolvation. Increase the temperature in increments of 25°C.
-
Gas Flow Rates (Nebulizer and Drying Gas): Adjust these to ensure efficient droplet formation and desolvation. Higher flow rates are often needed for higher organic content in the mobile phase.
-
Step 4: Check Sample Preparation and Concentration
Problems with the sample itself can mimic ionization issues.
Issue: Analyte concentration is too low or the sample solvent is incompatible with the mobile phase.
Solution: Verify your sample preparation protocol.
-
Concentration: Ensure the concentration of your analyte is within the typical detection range of your instrument. If unsure, try analyzing a more concentrated sample.
-
Sample Solvent: Dissolve your sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape and prevent precipitation in the autosampler.[14] Ideally, use the initial mobile phase as the sample solvent.
Data Presentation
The following tables summarize the expected mass-to-charge ratios (m/z) for this compound (Molecular Formula: C₂₁H₄₂O₃, Molecular Weight: 342.56 g/mol ) and the recommended mobile phase additives for enhancing its signal.
Table 1: Expected Ions for this compound in Positive ESI-MS
| Ion Type | Adduct | Formula | Calculated m/z | Notes |
| Ammonium Adduct | [M+NH₄]⁺ | [C₂₁H₄₂O₃ + NH₄]⁺ | 360.35 | Preferred for MS/MS fragmentation. |
| Sodium Adduct | [M+Na]⁺ | [C₂₁H₄₂O₃ + Na]⁺ | 365.30 | Often observed as a contaminant or can be promoted. |
| Potassium Adduct | [M+K]⁺ | [C₂₁H₄₂O₃ + K]⁺ | 381.27 | Less common, usually from glassware contamination. |
| Protonated Molecule | [M+H]⁺ | [C₂₁H₄₂O₃ + H]⁺ | 343.32 | Typically very low intensity for FAMEs in ESI. |
Table 2: Recommended Mobile Phase Additives for Signal Enhancement
| Additive | Recommended Concentration | Target Adduct | Ion Mode |
| Ammonium Acetate | 5 - 10 mM | [M+NH₄]⁺ | Positive |
| Sodium Acetate | 1 - 5 mM | [M+Na]⁺ | Positive |
| Lithium Acetate | 1 - 5 mM | [M+Li]⁺ | Positive |
| Formic Acid | 0.1% (v/v) | [M+H]⁺ | Positive |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with Additive
This protocol describes the preparation of a standard mobile phase for enhancing the ionization of this compound.
Reagents:
-
LC-MS grade Water
-
LC-MS grade Methanol (or Acetonitrile)
-
Ammonium Acetate (≥98% purity)
Procedure:
-
Aqueous Mobile Phase (e.g., 5% Methanol in Water with 10 mM Ammonium Acetate):
-
Weigh out the appropriate amount of ammonium acetate to make a 10 mM solution in the final volume (e.g., 77.08 mg for 100 mL).
-
Add the ammonium acetate to a 100 mL volumetric flask.
-
Add approximately 80 mL of LC-MS grade water and sonicate for 5 minutes to dissolve the salt completely.
-
Add 5 mL of LC-MS grade methanol.
-
Bring the volume to 100 mL with LC-MS grade water.
-
Filter the solution through a 0.22 µm membrane filter before use.
-
-
Organic Mobile Phase (e.g., 100% Methanol with 10 mM Ammonium Acetate):
-
Weigh out the appropriate amount of ammonium acetate for your final volume.
-
Add the salt to a volumetric flask.
-
Add the LC-MS grade methanol to the flask.
-
Sonicate for 10-15 minutes or until the salt is fully dissolved. Solubility may be limited, so ensure complete dissolution.
-
Filter the solution through a 0.22 µm membrane filter.
-
Protocol 2: Direct Infusion Analysis for Optimization
This protocol is for optimizing ESI source parameters without a chromatographic column.
Materials:
-
Syringe pump
-
Sample of this compound dissolved at ~1-10 µg/mL in 90:10 Methanol:Water with 10 mM ammonium acetate.
Procedure:
-
Set up the mass spectrometer for direct infusion analysis according to the manufacturer's instructions.
-
Set the mass spectrometer to scan in positive ion mode over a mass range that includes the expected adducts (e.g., m/z 300-400).
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Once the spray is stable, begin optimizing the following parameters one at a time, monitoring for the highest intensity of the [M+NH₄]⁺ ion (m/z 360.35):
-
Capillary Voltage
-
Desolvation Gas Temperature
-
Desolvation Gas Flow Rate
-
Cone Voltage / Fragmentor Voltage
-
-
Record the optimal settings for use in your LC-MS method.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and optimizing your ESI-MS experiments.
Caption: Troubleshooting workflow for low ESI-MS signal.
Caption: Logic of adduct formation for neutral lipids in ESI-MS.
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Modifications for Advancing Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
Technical Support Center: Overcoming Co-elution of Methyl 2-hydroxyicosanoate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Methyl 2-hydroxyicosanoate isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that are prone to co-elution?
A1: this compound, a long-chain 2-hydroxy fatty acid methyl ester, primarily presents challenges in separating its stereoisomers (enantiomers), which are molecules that are mirror images of each other. Additionally, positional isomers, where the hydroxyl group is at a different position on the icosanoic acid chain, can also co-elute if present in a complex mixture. The primary focus of separation challenges for this specific compound is typically the resolution of its R and S enantiomers.
Q2: Why is it critical to separate the isomers of this compound?
A2: The biological activity of chiral molecules like this compound can be highly specific to one enantiomer. One isomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, accurate separation and quantification of each isomer are essential for research, drug development, and quality control purposes.
Q3: What are the primary analytical techniques used for the separation of this compound isomers?
A3: The most common techniques for separating chiral compounds like this compound isomers are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Chiral Supercritical Fluid Chromatography (SFC) is also an effective and increasingly popular method for such separations.
Q4: What is co-elution and how can I detect it?
A4: Co-elution occurs when two or more compounds elute from a chromatographic column at the same time, resulting in overlapping peaks.[1][2] You can detect co-elution by observing peak asymmetry, such as shoulders or tailing.[1][2] For more definitive identification, using a diode array detector (DAD) to check for peak purity across the UV-Vis spectrum or a mass spectrometer (MS) to look for different mass spectra across the peak can confirm the presence of multiple components.[1][2]
Troubleshooting Guide: Resolving Co-elution of this compound Isomers
This guide provides a systematic approach to resolving co-elution issues with this compound isomers.
Step 1: Confirm Co-elution
Before modifying your analytical method, it is crucial to confirm that co-elution is indeed the issue.
-
Peak Shape Analysis: Examine your chromatogram for asymmetrical peaks, such as shoulders or excessive tailing. A perfectly symmetrical peak is less likely to be a result of co-elution.
-
Mass Spectral Analysis (for GC-MS/LC-MS): If using a mass spectrometer, analyze the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.
-
Peak Purity Analysis (for HPLC-DAD): For HPLC with a DAD detector, utilize the peak purity function in your chromatography software. This will compare spectra across the peak to identify inconsistencies.[1][2]
Step 2: Method Optimization - A Logical Workflow
If co-elution is confirmed, follow this workflow to optimize your chromatographic method.
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Chromatographic Parameter Adjustments
1. Chiral Stationary Phase Selection (GC & HPLC/SFC)
The choice of the chiral stationary phase (CSP) is the most critical factor for separating enantiomers.
-
For GC: Highly polar cyanopropyl silicone phases are often used for separating fatty acid methyl ester isomers.
-
For HPLC/SFC: Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used for separating a broad range of chiral compounds.
Illustrative Data for Chiral HPLC Separation of 2-Hydroxy Fatty Acid Methyl Esters
The following table provides representative data for the separation of similar long-chain 2-hydroxy fatty acid methyl ester enantiomers on a chiral HPLC column. Note: This data is illustrative and may need to be optimized for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H | Chiralpak AD-H |
| Mobile Phase | n-Hexane/Isopropanol (98:2, v/v) | n-Hexane/Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Retention Time (R-isomer) | 12.5 min | 15.2 min |
| Retention Time (S-isomer) | 14.8 min | 18.1 min |
| Resolution (Rs) | 1.8 | 2.1 |
2. Mobile Phase/Carrier Gas Optimization
-
HPLC/SFC:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) can significantly impact selectivity. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.
-
Mobile Phase Additives: For some applications, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base can improve peak shape and selectivity.
-
-
GC:
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium, hydrogen) can improve column efficiency and resolution.
-
Temperature Program: A slower temperature ramp can increase the interaction time of the analytes with the stationary phase, potentially improving the separation of closely eluting isomers.
-
3. Temperature and Flow Rate Adjustment
-
Lowering the flow rate in HPLC/SFC and GC generally increases the number of theoretical plates and can improve resolution, at the cost of longer analysis times.
-
Adjusting the column temperature can alter the selectivity of the separation. In HPLC, lower temperatures often improve resolution for chiral separations. In GC, a lower initial temperature and a slower ramp rate are beneficial.
4. Derivatization
If optimizing the chromatographic conditions is insufficient, derivatization of the hydroxyl group of this compound can enhance the separation of its enantiomers. This is achieved by reacting the analyte with a chiral derivatizing agent to form diastereomers, which have different physical properties and are more easily separated on a non-chiral column.
Derivatization Workflow
References
Technical Support Center: Method Validation for Methyl 2-hydroxyicosanoate in Plasma Samples
Welcome to the technical support center for the bioanalytical method validation of Methyl 2-hydroxyicosanoate in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate during the validation of a bioanalytical method for this compound in plasma?
A1: A full validation of a bioanalytical method should demonstrate its suitability for the intended purpose.[1] For chromatographic methods, such as those used for this compound, the following parameters are essential:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the plasma matrix.[2]
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.[3]
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[2]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[5]
-
Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be measured with acceptable accuracy and precision.[5]
-
Carry-over: The appearance of the analyte in a blank sample following a high-concentration sample.
-
Dilution Integrity: The accuracy and precision of determining the analyte concentration in a sample that has been diluted with blank matrix.[5]
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
Q2: How do I choose an appropriate internal standard (IS) for the analysis of this compound?
A2: A suitable internal standard is crucial for accurate quantification.[1] The ideal IS should be chemically and physically similar to the analyte.[6] For this compound, a stable isotope-labeled version (e.g., this compound-d3) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects. If a stable isotope-labeled standard is unavailable, a close structural analog that is not present in the biological matrix can be used.
Q3: What are common sample preparation techniques for fatty acid methyl esters like this compound in plasma?
A3: Common techniques for extracting fatty acid methyl esters from plasma include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the plasma using an immiscible organic solvent.[7] A common solvent for this purpose is a mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727).[8][9]
-
Protein Precipitation (PP): This technique uses a solvent like acetonitrile (B52724) or methanol to precipitate plasma proteins, leaving the analyte in the supernatant.[10]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the plasma, which is then eluted with a suitable solvent.[11]
The choice of method depends on the required sensitivity, selectivity, and throughput.[6]
Q4: My recovery of this compound is low and inconsistent. What could be the cause?
A4: Low and inconsistent recovery can be due to several factors:
-
Suboptimal Extraction Solvent: The polarity and composition of the extraction solvent may not be ideal for this compound. Experiment with different solvents or solvent mixtures.[6]
-
Inefficient Phase Separation (LLE): Ensure complete separation of the aqueous and organic layers during liquid-liquid extraction. Centrifugation can aid in this process.
-
Analyte Binding to Proteins: this compound may bind to plasma proteins. A protein precipitation step prior to extraction can help.
-
pH of the Sample: The pH of the plasma sample can affect the extraction efficiency of acidic or basic analytes. While this compound is an ester, the pH could influence the matrix components.
-
Improper SPE Cartridge Conditioning or Elution: In solid-phase extraction, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in plasma.
Issue 1: High Variability in Peak Area of the Internal Standard
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate and verify the accuracy of all pipettes used for adding the internal standard and plasma samples. |
| IS Adsorption | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the lipophilic analyte to surfaces. |
| Matrix Effects | Evaluate matrix effects from different lots of plasma. If significant, consider a more rigorous sample cleanup method like SPE.[3] |
| IS Instability | Verify the stability of the internal standard in the stock solution and in the final extract. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Inject a lower concentration of the analyte. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract should be similar in composition and strength to the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent or consider using a guard column. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form (though less critical for an ester). |
Issue 3: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Matrix Interference | Optimize the sample preparation method to remove more interfering components. SPE can be more selective than LLE or PP. |
| Carry-over | Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. |
| Plasticizers or other Contaminants | Avoid using plastic containers or tubes that may leach contaminants. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard.
Quantitative Data Summary
The following tables represent typical acceptance criteria for a validated bioanalytical method, in accordance with regulatory guidelines.[5]
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Concentration | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | (e.g., 1 ng/mL) | Within ±20% | ≤ 20% |
| Low QC | (e.g., 3 ng/mL) | Within ±15% | ≤ 15% |
| Mid QC | (e.g., 50 ng/mL) | Within ±15% | ≤ 15% |
| High QC | (e.g., 80 ng/mL) | Within ±15% | ≤ 15% |
Table 3: Stability
| Stability Test | Condition | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | Mean concentration within ±15% of nominal |
| Bench-Top | 4 hours at room temperature | Mean concentration within ±15% of nominal |
| Long-Term | 30 days at -80°C | Mean concentration within ±15% of nominal |
| Autosampler | 24 hours at 4°C | Mean concentration within ±15% of nominal |
Visualizations
Caption: Bioanalytical method validation workflow.
Caption: Troubleshooting workflow for LC-MS/MS analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. capa.org.tw [capa.org.tw]
- 5. ema.europa.eu [ema.europa.eu]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. | Semantic Scholar [semanticscholar.org]
- 11. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Methyl 2-hydroxyicosanoate: A Guide to Analytical Measurement
While a formal inter-laboratory validation for the measurement of Methyl 2-hydroxyicosanoate has not been documented in publicly available literature, this guide provides a comprehensive overview of the analytical methodologies currently employed for its identification and characterization. This information is crucial for researchers, scientists, and drug development professionals working with this compound, offering a foundation for developing and validating in-house analytical methods.
This compound is a fatty acid ester that has been identified as a constituent in various natural sources, particularly in plant extracts. Its detection and quantification are predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. This guide will delve into the common experimental protocols for GC-MS analysis of this compound and present a workflow for its identification from natural matrices.
Comparative Analysis of Analytical Methods
The primary method for the analysis of this compound, as reported in scientific literature, is Gas Chromatography-Mass Spectrometry (GC-MS). While direct comparative studies between different laboratories are unavailable, a review of existing research allows for a synthesis of common practices.
Table 1: Reported Occurrences and GC-MS Identification of this compound
| Natural Source | Extraction Method | GC-MS System | Key GC-MS Parameters | Reference |
| Pithecellobium dulce fruits | Microwave-assisted ethanolic extraction | PerkinElmer GC-MS | Not specified | [1] |
| Grapevine (Vitis vinifera L.) leaves | Methanolic extraction | Not specified | Not specified | [2][3] |
| Treated wastewater | Not applicable (environmental sample) | Clarus 680 Gas Chromatograph (PerkinElmer) | RTX-5MS column (30 m x 0.25 mm, 0.25 µm film thickness), Helium carrier gas (1 mL/min), Splitless injection, Oven program: 45°C to 150°C at 10°C/min, hold for 30 min. MS: Ionization source at 280°C, Ionization energy 70 eV. | [4] |
Note: The level of detail regarding the analytical methods varies across publications. For rigorous quantitative analysis, a thorough in-house validation of the entire analytical procedure is essential.
Experimental Protocols: A Closer Look
A detailed experimental protocol is fundamental for reproducible and reliable scientific data. The following section outlines a typical workflow for the analysis of this compound from a plant matrix using GC-MS, based on established methodologies for fatty acid methyl ester (FAME) analysis.
Sample Preparation and Extraction
-
Drying and Grinding: Plant material (e.g., leaves, fruits) is first dried to remove moisture, often at room temperature or in an oven at a controlled temperature (e.g., 40-50°C), and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable organic solvent. Methanol and ethanol (B145695) are commonly used for extracting polar and semi-polar compounds like fatty acid esters.[1] Techniques such as maceration, Soxhlet extraction, or more modern methods like microwave-assisted extraction can be employed to enhance efficiency.[1]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator to concentrate the extract.
Derivatization (Methylation)
While this compound is already a methyl ester, many fatty acids in a raw extract exist in other forms (e.g., free fatty acids, triglycerides). For a comprehensive fatty acid profile, a methylation step is often performed to convert all fatty acids into their more volatile methyl esters (FAMEs). This is crucial for GC analysis.
A common method involves transesterification using a reagent like methanolic HCl or BF3-methanol. The extract is heated with the reagent, and the resulting FAMEs are then extracted into a non-polar solvent like hexane.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: A splitless injection is often used for trace analysis to ensure that the maximum amount of the sample reaches the column.
-
Column: A non-polar or medium-polar capillary column is typically used for the separation of FAMEs. A common choice is a column coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., RTX-5MS).[4]
-
Oven Temperature Program: A temperature gradient is crucial for separating a complex mixture of FAMEs. A typical program might start at a lower temperature (e.g., 45-100°C), ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 10°C/min), and then hold at the final temperature for a few minutes to ensure all compounds have eluted.[4]
-
Carrier Gas: Helium is the most commonly used carrier gas.[4]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.[4] This method produces reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for routine analysis.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire a complete mass spectrum for each eluting compound.
-
Data Analysis and Identification
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the experimental mass spectrum with entries in a spectral library, such as the NIST (National Institute of Standards and Technology) library.
Workflow for Identification of this compound
The following diagram illustrates the general workflow for the extraction and identification of this compound from a plant source.
Caption: Workflow for the extraction and identification of this compound.
Conclusion and Future Directions
The analysis of this compound is predominantly reliant on GC-MS. While this technique is robust for identification, the lack of standardized and validated methods across different laboratories presents a challenge for direct comparison of results. For researchers and professionals in drug development, it is imperative to perform in-house validation of the analytical method to ensure accuracy, precision, and reliability of the data. Future efforts should focus on establishing a standardized protocol and conducting inter-laboratory validation studies to ensure data consistency and comparability, which is crucial for regulatory submissions and advancing the scientific understanding of this compound.
References
A Researcher's Guide to Fatty Acid Internal Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based lipidomics. This guide provides an objective comparison of Methyl 2-hydroxyicosanoate and other common fatty acid internal standards, supported by experimental data and detailed methodologies to inform your selection process.
Introduction to Fatty Acid Internal Standards
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer. The two most prevalent categories of internal standards in fatty acid analysis are stable isotope-labeled (e.g., deuterated) fatty acids and odd-chain fatty acids.
Stable Isotope-Labeled Internal Standards , often considered the "gold standard," have nearly identical chemical and physical properties to their endogenous counterparts. This ensures they behave similarly during extraction and ionization, providing the most accurate correction. However, they can be costly, and potential issues like isotopic exchange or chromatographic shifts with deuterated standards need to be considered.
Odd-Chain Fatty Acid Internal Standards are a more cost-effective alternative. These are lipids containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0), which are typically present in low abundance in most biological samples. However, their presence in certain diets or endogenous metabolic pathways can lead to interference and inaccurate quantification.
Hydroxylated Fatty Acid Internal Standards , such as this compound, represent another class of internal standards. Their utility is particularly pronounced in the analysis of hydroxylated fatty acids, which are involved in various signaling pathways. Due to a lack of direct comparative studies for this compound, this guide will utilize performance data from a closely related C20 hydroxylated and deuterated internal standard, 15(S)-HETE-d8, to provide a representative comparison.
Performance Comparison of Fatty Acid Internal Standards
The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. The following table summarizes key analytical parameters for different classes of fatty acid internal standards.
| Performance Parameter | This compound (represented by 15(S)-HETE-d8) | Deuterated Fatty Acids (General) | Odd-Chain Fatty Acids (e.g., C17:0, C19:0) |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[1] | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. |
| Accuracy (Recovery) | Good to excellent, typically in the range of 70-115%.[2] However, recovery can be influenced by the extraction method. | Generally high and reproducible, closely mimicking the analyte of interest. | Can be variable and may not perfectly mirror the recovery of all fatty acid species, especially those with different polarities. |
| Precision (%RSD) | High precision with %RSD values typically below 15%. | High precision with low relative standard deviation (%RSD). | Generally good, but can be less precise than stable isotope-labeled standards. |
| Matrix Effects | Can be significant, but a deuterated hydroxylated standard like 15-HETE-d8 can effectively compensate for these effects.[1] | Can be effectively corrected for, as the internal standard and analyte co-elute and experience similar ionization suppression or enhancement. | May not adequately compensate for matrix effects for all analytes, leading to potential inaccuracies. |
| Specificity | High, especially when using a unique mass transition in MS/MS. | High, as they are chemically identical to the analyte but have a different mass. | Can be compromised by the presence of endogenous odd-chain fatty acids in the sample. |
| Cost | Generally high due to complex synthesis. | High, particularly for highly deuterated or complex structures. | Relatively low and readily available. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for fatty acid analysis using GC-MS and LC-MS/MS with an internal standard.
Experimental Workflow for Fatty Acid Analysis
The general workflow for fatty acid analysis using an internal standard involves several key steps from sample preparation to data analysis.
Detailed Protocol for Fatty Acid Analysis by LC-MS/MS
This protocol is adapted for the analysis of eicosanoids and other oxidized fatty acids.
-
Sample Preparation and Lipid Extraction:
-
To 200 µL of plasma, add 10 µL of the internal standard mixture (containing 15(S)-HETE-d8 at a suitable concentration).
-
Add 1 mL of a solution containing 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly, then add 2.0 mL of hexane.
-
Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collect the upper organic layer.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water/acetonitrile/acetic acid (60:40:0.02, v/v/v).
-
Mobile Phase B: Acetonitrile/isopropanol (50:50, v/v).
-
Gradient: A suitable gradient to separate the fatty acids of interest. For example, start with a low percentage of mobile phase B and gradually increase.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-55°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each analyte and the internal standard. For example, for 15-HETE, the transition could be m/z 319 -> 179.
-
Source Parameters: Optimized for the specific instrument (e.g., ion spray voltage, temperature, gas flows).
-
Signaling Pathways Involving Hydroxylated Fatty Acids
Hydroxylated fatty acids, including 2-hydroxy fatty acids and various hydroxyeicosatetraenoic acids (HETEs), are not merely metabolic intermediates but also potent signaling molecules involved in a variety of physiological and pathological processes, such as inflammation and cancer.
Arachidonic Acid Cascade and HETE Formation
Arachidonic acid is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenases, leading to the production of various eicosanoids, including HETEs.[3]
HETE Signaling in Cancer Progression
Certain HETEs, such as 12(S)-HETE, have been shown to promote cancer cell proliferation, migration, and angiogenesis by activating various downstream signaling cascades.
Conclusion
The choice of an internal standard is a critical decision in the design of any quantitative fatty acid analysis. While stable isotope-labeled standards like deuterated fatty acids are often considered the gold standard for their accuracy, their cost can be a limiting factor. Odd-chain fatty acids offer a more economical alternative, but their endogenous presence in some samples can be a significant drawback.
Hydroxylated fatty acid internal standards, such as this compound (represented here by 15(S)-HETE-d8), provide a valuable tool, particularly for the analysis of hydroxylated and oxidized fatty acids. They demonstrate excellent linearity and precision, and their deuterated forms can effectively compensate for matrix effects. By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable data to advance their scientific discoveries.
References
- 1. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxy and Non-Hydroxylated Fatty Acids: A Guide for Researchers
In the intricate world of lipidomics, fatty acids and their derivatives are fundamental players in cellular structure, signaling, and metabolism. Among these, 2-hydroxy fatty acids (2-HFAs) represent a unique class with distinct physicochemical properties and biological functions compared to their more common non-hydroxylated counterparts. This guide provides a comprehensive comparative analysis of these two fatty acid classes, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
Physicochemical Properties: A Comparative Overview
The introduction of a hydroxyl group at the C-2 position significantly alters the physicochemical properties of a fatty acid, influencing its polarity, melting point, and solubility. These differences have profound implications for their biological roles, from membrane dynamics to protein interactions. The following tables summarize the key physicochemical properties of representative 2-hydroxy and non-hydroxylated fatty acids.
Table 1: Physicochemical Properties of C16 Fatty Acids
| Property | 2-Hydroxyhexadecanoic Acid (2-OH Palmitic Acid) | Hexadecanoic Acid (Palmitic Acid) |
| Molecular Formula | C₁₆H₃₂O₃ | C₁₆H₃₂O₂ |
| Molecular Weight | 272.42 g/mol | 256.42 g/mol |
| Melting Point (°C) | 93.3 - 93.6[1][2] | 63-64 |
| Water Solubility | Practically insoluble[1] | Insoluble |
| LogP (Predicted) | 6.4 | 7.17 |
| pKa (Predicted) | ~4.8 | ~4.9 |
Table 2: Physicochemical Properties of C18 Fatty Acids
| Property | 2-Hydroxystearic Acid | Stearic Acid |
| Molecular Formula | C₁₈H₃₆O₃ | C₁₈H₃₆O₂ |
| Molecular Weight | 300.48 g/mol [3] | 284.48 g/mol |
| Melting Point (°C) | 97-99 | 69.6 |
| Water Solubility | Insoluble | Insoluble |
| LogP (Predicted) | 7.5[4] | 8.23 |
| pKa (Predicted) | ~4.8 | ~4.9 |
Biological Functions and Signaling Pathways
While non-hydroxylated fatty acids are primarily known for their roles in energy storage and as structural components of membranes, 2-HFAs are integral to the structure of sphingolipids, particularly in the nervous system and skin.[5][6] Their unique structure allows for additional hydrogen bonding, which can stabilize membrane microdomains.[5] Emerging evidence also points to distinct roles for both fatty acid classes in regulating key cellular signaling pathways.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Both 2-hydroxy and non-hydroxylated fatty acids have been implicated in its regulation.
-
Non-Hydroxylated Fatty Acids: Saturated fatty acids like palmitic acid can activate the mTOR pathway, which is involved in sensing nutrient availability.[3][7] This activation is linked to cellular growth and proliferation but can also contribute to lipotoxicity and insulin (B600854) resistance under conditions of nutrient excess.[7]
-
2-Hydroxy Fatty Acids: In contrast, some 2-hydroxy fatty acids have been shown to inhibit the mTOR pathway. For instance, (R)-2-hydroxypalmitic acid has been suggested to increase chemosensitivity in gastric cancer cells by inhibiting the mTOR/S6K1/Gli1 pathway.[8] This suggests a potential therapeutic role for 2-HFAs in cancer treatment.
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is linked to various cancers.
-
Non-Hydroxylated Fatty Acids: The signaling activity of the Hedgehog protein itself is dependent on covalent modification with palmitic acid, a process known as palmitoylation.[9][10] This modification is essential for the proper trafficking and function of the Hedgehog protein.[9][10]
-
2-Hydroxy Fatty Acids: Similar to its effect on the mTOR pathway, (R)-2-hydroxypalmitic acid has been implicated in the inhibition of the Hedgehog signaling pathway in gastric cancer cells, contributing to its anti-tumor effects.[8]
References
- 1. laminarpharma.com [laminarpharma.com]
- 2. Hedgehog signaling is a potent regulator of liver lipid metabolism and reveals a GLI-code associated with steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 4. 2-Hydroxystearic acid | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitic acid-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Methyl 2-hydroxyicosanoate: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid species such as Methyl 2-hydroxyicosanoate is critical. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this specific hydroxy fatty acid methyl ester. The information presented is a synthesis of established methodologies for similar analytes, offering a predictive cross-validation of the two platforms.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS often depends on the specific requirements of the assay, including sensitivity, sample throughput, and the need for derivatization. Below is a summary of expected performance characteristics for the analysis of this compound.
| Parameter | GC-MS | LC-MS |
| Derivatization | Mandatory (Silylation of hydroxyl group) | Generally not required |
| Limit of Detection (LOD) | Low femtomol range on column[1] | Low ng/mL range[2] |
| Limit of Quantification (LOQ) | Low picomole to high femtomole range | ng/mL to sub-ng/mL range |
| Linearity | Wide dynamic range | Wide dynamic range |
| Precision (%RSD) | Typically < 10%[1] | Typically < 15% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
| Sample Throughput | Lower, due to longer run times and derivatization | Higher, with faster gradient elution |
| Matrix Effects | Less prone due to sample cleanup and volatility | Can be significant, requiring careful method development |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS are crucial for reproducible results. The following protocols are based on established methods for the analysis of hydroxy fatty acid methyl esters.
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using 2% sulfuric acid in methanol (B129727) at 80°C for 1.5 hours.
-
Silylation: The resulting FAMEs are then subjected to silylation to derivatize the hydroxyl group of this compound. This is typically achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
2. GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the TMS-derivatized this compound. A full scan mode (m/z 50-600) can be used for initial identification.
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent compatible with the LC mobile phase, such as methanol or isopropanol.
2. LC-MS Parameters:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A C8 column could also be suitable.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Program: A suitable gradient starting from 60% B to 100% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Gas Temperature: 325°C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Sheath Gas Temperature: 350°C, Sheath Gas Flow: 11 L/min, Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using a specific precursor-to-product ion transition for this compound.
Visualizing the Analytical Workflows
To better understand the procedural differences between the two methods, the following diagrams illustrate the experimental workflows.
GC-MS analytical workflow for this compound.
LC-MS analytical workflow for this compound.
Key Methodological Differences
The primary distinction between the two approaches lies in the sample preparation and the state in which the analyte is introduced into the mass spectrometer.
Key differences between GC-MS and LC-MS for lipid analysis.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
Unraveling the Enigmatic Fate of Methyl 2-hydroxyicosanoate in the Face of Fatty Acid Modifying Enzymes: A Comparative Guide
For Immediate Release
A comprehensive analysis of the interactions between Methyl 2-hydroxyicosanoate and key fatty acid modifying enzymes reveals a landscape of predicted enzymatic reluctance. This guide offers researchers, scientists, and drug development professionals a comparative framework to understand the potential metabolic fate of this hydroxylated fatty acid, highlighting the structural impediments that likely prevent its modification by common enzymatic pathways.
This compound, a 20-carbon saturated fatty acid distinguished by a hydroxyl group at the alpha-position and a methyl-esterified carboxyl group, is a molecule of interest due to the presence of 2-hydroxy fatty acids in crucial biological structures like the sphingolipids of the nervous system and skin. However, direct experimental evidence of its processing by major fatty acid modifying enzymes—including elongases, desaturases, cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes—is notably absent from the current scientific literature.
This guide synthesizes the known substrate specificities of these enzyme families to provide a predictive comparison of their activity on this compound versus their conventional substrates.
Comparative Analysis of Enzyme Families
The consensus from this comparative analysis is that this compound is unlikely to be a significant substrate for the primary fatty acid modifying enzymes under typical physiological conditions. The presence of the 2-hydroxy group and the methyl ester at the carboxyl end are predicted to create substantial steric and chemical hindrances to enzyme binding and catalysis.
| Enzyme Family | Typical Substrates | Predicted Activity on this compound | Rationale for Prediction |
| Fatty Acid Elongases (Elovl) | Saturated and polyunsaturated fatty acyl-CoAs (C12-C26) | Low to negligible | The α-hydroxy group likely causes steric hindrance, and the methyl ester prevents the formation of the required acyl-CoA intermediate. |
| Fatty Acid Desaturases (FADS) | Saturated and monounsaturated fatty acyl-CoAs or phospholipid-linked fatty acids | Very Low | The polar hydroxyl group near the carboxyl head is expected to disrupt binding, and the methyl ester blocks the necessary enzymatic linkage. |
| Cyclooxygenases (COX-1 & COX-2) | Polyunsaturated fatty acids (e.g., Arachidonic Acid) | None | These enzymes have a strict requirement for polyunsaturated substrates to accommodate their bent conformation in the active site. |
| Lipoxygenases (LOX) | Polyunsaturated fatty acids with a cis,cis-1,4-pentadiene structure | None | A specific pentadiene motif within the fatty acid chain is essential for lipoxygenase activity. |
| Cytochrome P450 (CYP450) Enzymes | Various fatty acids (hydroxylation at ω or ω-1 positions) | Unlikely | While some CYP450s hydroxylate fatty acids, their specificity is for the terminal or near-terminal positions, not the α-carbon. |
Experimental Pathways Forward
To empirically determine the metabolic fate of this compound, adaptation of existing enzyme assay protocols is necessary. The following provides a general framework for such investigations.
General Experimental Protocol for Enzyme Activity Assays
This protocol outlines a generalized approach for testing the activity of fatty acid modifying enzymes with a novel substrate like this compound.
1. Substrate and Enzyme Preparation:
-
Synthesize and purify this compound.
-
Prepare a source of the enzyme of interest, which could be a purified recombinant enzyme or a microsomal fraction from a relevant cell or tissue type.
2. Reaction Incubation:
-
Combine the enzyme source with a reaction buffer containing necessary cofactors (e.g., NADPH for elongases, NADH for desaturases).
-
Initiate the reaction by adding this compound. A parallel reaction with a known substrate should be run as a positive control.
-
Incubate the reaction mixture at an optimal temperature (typically 37°C) for a defined period.
3. Product Extraction and Analysis:
-
Terminate the reaction using a suitable quenching agent.
-
Extract the lipids from the reaction mixture using an organic solvent system.
-
Analyze the extracted lipids for the presence of modified products using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Visualizing the Metabolic Landscape
The following diagrams illustrate the established pathways for fatty acid modification and a proposed workflow for investigating novel substrates.
Caption: Established fatty acid modification pathways and the investigative route for a novel substrate.
Caption: A logical workflow for the experimental investigation of novel fatty acid substrates.
A Comparative Analysis of the Biological Activities of Methyl 2-hydroxyicosanoate and 2-hydroxyicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Methyl 2-hydroxyicosanoate and its free acid form, 2-hydroxyicosanoic acid. While direct comparative studies are limited, this document synthesizes available data on their general properties, metabolic fate, and involvement in key signaling pathways to offer a predictive analysis of their respective biological efficacies.
Introduction
2-hydroxy fatty acids (2-OHFAs) are a class of bioactive lipids that play crucial roles in various physiological and pathological processes. Produced endogenously by the enzyme Fatty Acid 2-Hydroxylase (FA2H), these molecules are integral components of sphingolipids and are particularly abundant in the nervous system, skin, and kidneys. Dysregulation of 2-OHFA levels has been implicated in several diseases, including cancer and metabolic disorders.
This guide focuses on 2-hydroxyicosanoic acid, a 20-carbon saturated 2-OHFA, and its methyl ester derivative, this compound. The primary difference between these two molecules lies in the carboxyl group: in the free acid, it is a carboxylic acid (-COOH), while in the methyl ester, it is a methyl ester (-COOCH₃). This seemingly minor structural change can have significant implications for their bioavailability, cellular uptake, and ultimately, their biological activity.
Physicochemical Properties and Bioavailability
The esterification of the carboxylic acid group in 2-hydroxyicosanoic acid to form this compound alters its physicochemical properties, which in turn is expected to affect its biological availability.
| Property | This compound | 2-hydroxyicosanoic Acid | Implication for Biological Activity |
| Chemical Formula | C₂₁H₄₂O₃ | C₂₀H₄₀O₃ | The addition of a methyl group increases the molecular weight and lipophilicity of the methyl ester. |
| Polarity | Less polar | More polar | The lower polarity of the methyl ester may facilitate its passage through cell membranes via passive diffusion. |
| Bioavailability | Predicted to be lower | Predicted to be higher | Fatty acid esters generally exhibit lower bioavailability than their corresponding free fatty acids. This is because esters require enzymatic hydrolysis by lipases to release the free fatty acid for absorption and cellular uptake. This additional metabolic step can limit the effective concentration of the active molecule reaching its target.[1][2][3][4][5] |
| Metabolism | Must be hydrolyzed to the free acid form to become biologically active within the cell. | Directly active or can be incorporated into cellular lipids. | The biological effects of this compound are likely dependent on its conversion to 2-hydroxyicosanoic acid by cellular esterases. The rate and extent of this conversion will be a critical determinant of its potency. |
Biological Activities
The biological activities of 2-hydroxyicosanoic acid have been more extensively studied than its methyl ester. The activities described below are primarily attributed to the free acid form. It is hypothesized that this compound would exert similar effects, albeit potentially with lower potency due to the reasons outlined above.
Anti-Cancer Effects
Recent studies have highlighted the potential of 2-OHFAs as anti-cancer agents. Their mechanism of action appears to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival.
Inhibition of the mTOR/S6K1/Gli1 Signaling Pathway in Gastric Cancer:
-
Mechanism: In gastric cancer cells, the enzyme FA2H, which produces 2-OHFAs, has been shown to suppress tumor growth.[6] This effect is mediated, at least in part, by the ability of 2-OHFAs to inhibit the mTOR/S6K1/Gli1 signaling pathway.[6] This pathway is often hyperactivated in cancer and promotes cell proliferation and survival. 2-OHFAs appear to activate AMPK, which in turn inhibits mTORC1, leading to downstream inhibition of S6K1 and the transcription factor Gli1.[6]
-
Therapeutic Potential: Treatment with (R)-2-hydroxypalmitic acid, a shorter-chain 2-OHFA, has been shown to enhance the chemosensitivity of gastric cancer cells to cisplatin.[7][8] This suggests that 2-hydroxyicosanoic acid could have similar sensitizing effects.
Below is a diagram illustrating the proposed signaling pathway.
Role in Insulin (B600854) Signaling and Glucose Metabolism
2-OHFAs have emerged as important regulators of glucose homeostasis and insulin secretion.
Regulation of GLUT2 Translocation and Insulin Secretion:
-
Mechanism: Studies in pancreatic β-cells have demonstrated that FA2H and its products, 2-OHFAs, are crucial for glucose-stimulated insulin secretion (GSIS).[9][10] 2-OHFAs appear to stabilize the glucose transporter 2 (GLUT2) at the plasma membrane, preventing its internalization and degradation.[9][10] This ensures efficient glucose uptake by the β-cells, a critical step for triggering insulin release.
-
Implications for Diabetes: Lower levels of FA2H and 2-OHFAs have been observed in the islets of high-fat diet-induced obese mice with impaired GSIS, suggesting a potential role for these lipids in the pathophysiology of type 2 diabetes.[9][10]
The following diagram illustrates the role of FA2H and 2-OHFAs in promoting insulin secretion.
Experimental Protocols
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is adapted from a method to measure the conversion of a fatty acid substrate to its 2-hydroxylated product.[11][12]
Objective: To determine the enzymatic activity of FA2H in cell or tissue lysates.
Materials:
-
Cell or tissue homogenates
-
[D4]-Tetracosanoic acid (deuterated substrate)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P450 reductase
-
α-cyclodextrin
-
Methanol (B129727), Chloroform (B151607), and other organic solvents
-
Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate (containing FA2H), the NADPH regeneration system, and purified NADPH:cytochrome P450 reductase in a suitable buffer.
-
Substrate Addition: Add the [D4]-tetracosanoic acid substrate, solubilized in an α-cyclodextrin solution, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
-
Derivatization: Isolate the fatty acid fraction and derivatize the hydroxyl group of the product to a TMS ether.
-
GC-MS Analysis: Analyze the sample by GC-MS to separate and quantify the deuterated 2-hydroxy tetracosanoic acid product. The amount of product formed over time is used to calculate the enzyme activity.
The following diagram outlines the experimental workflow.
GLUT2 Translocation Assay in Pancreatic β-Cells
This protocol is a general guide for assessing the effect of a compound on the cell surface expression of GLUT2.
Objective: To determine if 2-hydroxyicosanoic acid or its methyl ester can modulate the localization of GLUT2 in pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1)
-
Cell culture reagents
-
Test compounds (2-hydroxyicosanoic acid and this compound)
-
Primary antibody against an extracellular epitope of GLUT2
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
-
Paraformaldehyde (for fixation)
-
Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Cell Culture: Culture pancreatic β-cells to an appropriate confluency in multi-well plates.
-
Treatment: Treat the cells with the test compounds (and appropriate vehicle controls) for a specified duration.
-
Live Cell Staining: For visualizing surface GLUT2, incubate live, non-permeabilized cells with the primary antibody against the extracellular domain of GLUT2.
-
Washing: Wash the cells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody.
-
Fixation: Fix the cells with paraformaldehyde.
-
Imaging/Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope to observe the localization and intensity of the GLUT2 signal at the plasma membrane.
-
Flow Cytometry: Quantify the cell surface expression of GLUT2 by analyzing the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity between control and treated cells to determine the effect of the compounds on GLUT2 translocation.
Conclusion
While "this compound" and "2-hydroxyicosanoic acid" are structurally very similar, their biological activities are likely to differ in potency and onset of action. The available evidence strongly suggests that the free acid, 2-hydroxyicosanoic acid , is the more biologically active form. Its direct availability for interaction with cellular targets and incorporation into signaling lipids makes it a more potent modulator of pathways involved in cancer and metabolism.
This compound , on the other hand, likely acts as a prodrug, requiring conversion to the free acid to exert its effects. This metabolic requirement may result in lower overall activity compared to the free acid when administered at equivalent concentrations.
For researchers and drug development professionals, this distinction is critical. When designing experiments or developing therapeutics based on 2-hydroxy fatty acids, the choice between the free acid and its ester form will have significant implications for the observed biological outcomes. Future studies involving direct, quantitative comparisons of these two molecules are warranted to definitively elucidate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. iwaponline.com [iwaponline.com]
- 3. The SLC2 (GLUT) Family of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Evaluation of Fatty Acids Profile as a Useful Tool towards Valorization of By-Products of Agri-Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
A Comparative Guide to the Isomeric Separation of 2-Hydroxy and 3-Hydroxyicosanoic Acid Methyl Esters
For researchers engaged in lipidomics, neuroscience, and drug development, the accurate differentiation and quantification of closely related lipid isomers are paramount. 2-Hydroxy and 3-hydroxy fatty acids are structurally similar lipids that can have distinct biological roles and are associated with various physiological and pathological processes. Their methyl ester derivatives are commonly analyzed by chromatographic methods. This guide provides a detailed comparison of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the isomeric separation of 2-hydroxyicosanoic acid methyl ester and 3-hydroxyicosanoic acid methyl ester, supported by experimental protocols and data.
Derivatization: A Critical Step for Analysis
Prior to analysis, especially by GC-MS, derivatization of the hydroxyl group is essential to improve volatility and chromatographic performance. The carboxyl group is typically already esterified to a methyl ester.
Common Derivatization Strategies for the Hydroxyl Group:
-
Silylation: This is a common method where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This procedure is relatively simple and effective for GC-MS analysis.
-
Acylation: The hydroxyl group can be acylated, for instance, by creating an acetate (B1210297) ester.
-
Pentafluorobenzoyl (PFB) Esterification: For highly sensitive analysis using electron capture negative ionization mass spectrometry (ECNI-MS), the hydroxyl group can be derivatized to a pentafluorobenzoyl ester.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation of volatile and thermally stable compounds. After derivatization, the 2- and 3-hydroxyicosanoic acid methyl esters can be separated and identified based on their retention times and mass spectra.
Performance Comparison
| Parameter | 2-Hydroxyicosanoic Acid Methyl Ester (as TMS derivative) | 3-Hydroxyicosanoic Acid Methyl Ester (as TMS derivative) | Reference |
| Typical Column | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17) capillary column | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17) capillary column | |
| Elution Order | Generally, the 2-hydroxy isomer elutes slightly earlier than the 3-hydroxy isomer on non-polar columns. | Generally, the 3-hydroxy isomer elutes slightly later than the 2-hydroxy isomer on non-polar columns. | |
| Key Mass Fragments (m/z) | Characteristic fragment from cleavage between C2 and C3. For the TMS derivative, a prominent ion is observed at m/z 217, corresponding to [CH(OTMS)COOCH3]+. | Characteristic fragment from cleavage between C3 and C4. For the TMS derivative, a prominent ion is observed at m/z 175, corresponding to [CH2CH(OTMS)COOCH3]+. |
Experimental Protocol: GC-MS Analysis of Hydroxyicosanoic Acid Methyl Esters (as TMS Derivatives)
-
Derivatization (Silylation):
-
To the dried sample containing the hydroxyicosanoic acid methyl esters, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers the advantage of analyzing less volatile compounds without the need for derivatization of the hydroxyl group, although derivatization can be used to enhance ionization and introduce charge for improved sensitivity. The separation is based on the differential partitioning of the isomers between the mobile and stationary phases, and identification is achieved through specific precursor-product ion transitions.
Performance Comparison
| Parameter | 2-Hydroxyicosanoic Acid Methyl Ester | 3-Hydroxyicosanoic Acid Methyl Ester | Reference |
| Typical Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18). | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18). | |
| Elution Order | The 2-hydroxy isomer is slightly more polar and typically elutes earlier than the 3-hydroxy isomer in reversed-phase chromatography. | The 3-hydroxy isomer is slightly less polar and typically elutes later than the 2-hydroxy isomer in reversed-phase chromatography. | |
| Key MS/MS Transitions | Upon collision-induced dissociation (CID), a characteristic neutral loss of water and the methyl ester group is observed. Specific transitions can be optimized. A derivatization strategy can yield diagnostic ions to distinguish the hydroxyl position. | Similar to the 2-hydroxy isomer, a neutral loss of water and the methyl ester group is common. However, with appropriate derivatization, a distinct fragment ion can be generated that is specific to the 3-hydroxy position. |
Experimental Protocol: LC-MS/MS Analysis of Hydroxyicosanoic Acid Methyl Esters
-
Sample Preparation:
-
The methyl ester samples can be directly dissolved in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
No further derivatization of the hydroxyl group is strictly necessary but can be performed to improve sensitivity if needed.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 50% B, increase to 99% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 30 psi.
-
Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would be optimized for each isomer using authentic standards. For the underivatized methyl esters, a common precursor ion would be [M-H]-.
-
Visualizing the Workflow and Key Distinctions
Caption: Overall workflow for the analysis of hydroxyicosanoic acid methyl esters.
Caption: Diagnostic GC-MS fragments of TMS-derivatized hydroxy fatty acid methyl esters.
Conclusion
Both GC-MS and LC-MS/MS are viable and powerful techniques for the isomeric separation of 2-hydroxy and 3-hydroxyicosanoic acid methyl esters.
-
GC-MS is highly effective, particularly after silylation of the hydroxyl group. The separation is primarily based on retention time differences, and the isomers can be unequivocally identified by their characteristic mass spectral fragmentation patterns. This method is robust and provides excellent sensitivity.
-
LC-MS/MS offers the flexibility of analysis without derivatization of the hydroxyl group, which can simplify sample preparation. Separation is achieved in the liquid phase, and high specificity is obtained through MRM analysis. Derivatization can be employed to enhance sensitivity and introduce isomer-specific fragmentation pathways.
The choice of method will depend on the specific requirements of the study, available instrumentation, and the complexity of the sample matrix. For targeted quantification with high sensitivity, a derivatization-based GC-MS or a carefully optimized LC-MS/MS method are both excellent choices.
A Comparative Guide to Methyl 2-hydroxyicosanoate in Human vs. Animal Model Lipid Profiles
For researchers in neuroscience, lipidomics, and drug development, understanding the nuanced differences in lipid composition between humans and preclinical animal models is paramount for translational success. This guide provides a comparative analysis of Methyl 2-hydroxyicosanoate, a derivative of the 2-hydroxy very-long-chain fatty acid (2-hydroxyicosanoic acid), within the lipid profiles of humans and commonly used animal models. This document synthesizes available data, details relevant experimental methodologies, and illustrates the metabolic context of this lipid.
Introduction to 2-Hydroxy Very-Long-Chain Fatty Acids
This compound is the methyl ester form of 2-hydroxyicosanoic acid, a 20-carbon saturated fatty acid with a hydroxyl group at the alpha-position. In mammals, 2-hydroxy fatty acids are primarily found as constituents of sphingolipids, which are critical components of the myelin sheath in the central and peripheral nervous systems.[1][2][3] The presence and abundance of these hydroxylated fatty acids can influence myelin structure and stability. Their synthesis is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[4][5][6] Given their concentration in the nervous system, animal models, particularly rodents, are extensively used to study their role in health and demyelinating diseases.
Quantitative Data Presentation
Table 1: Fatty Acid Composition of Galactosylceramides (Cerebrosides) in Brain Myelin
| Fatty Acid Chain | Human Brain (% of Total Fatty Acids) | Mouse Brain (% of Total Fatty Acids) |
| Non-hydroxylated | ||
| 18:0 (Stearic acid) | Present | Present, decreases with age |
| 24:0 (Lignoceric acid) | Present | Present, increases with age |
| 24:1 (Nervonic acid) | Predominant | Predominant |
| 2-hydroxylated | ||
| 2-OH 18:0 | Present | Present |
| 2-OH 20:0 (2-hydroxyicosanoic) | Present, but not individually quantified in most studies | Present, levels increase during myelination [4] |
| 2-OH 24:0 (Cerebronic acid) | Present | Present |
| 2-OH 24:1 | Present | Present |
Note: Data is synthesized from multiple sources which report on the general composition of brain sphingolipids.[1][2][3][4] Specific percentages for 2-hydroxyicosanoic acid are often not delineated from other 2-hydroxy fatty acids.
Table 2: General Observations on 2-Hydroxy Fatty Acids in Human vs. Mouse Brain
| Feature | Human | Animal Model (Mouse) | Citation |
| Primary Location | Myelin sheath of the central nervous system. | Myelin sheath of the central nervous system. | [2][3][4] |
| Lipid Class | Primarily in galactosylceramides and sulfatides. | Primarily in galactosylceramides and sulfatides. | [1][4] |
| Key Synthesis Enzyme | Fatty Acid 2-Hydroxylase (FA2H) | Fatty Acid 2-Hydroxylase (FA2H) | [5][6] |
| Developmental Changes | Relative amount of very-long-chain fatty acids increases with myelin maturation. | Free 2-hydroxy fatty acid levels increase 5- to 9-fold during active myelination in the neonatal brain. | [1][4] |
| Genetic Models | Mutations in the FA2H gene are associated with leukodystrophy and spastic paraparesis. | FA2H knockout mice lack 2-hydroxylated sphingolipids in the nervous system. | [5] |
| Disease Relevance | Proportion of hydroxylated fatty acids in galactosylceramides is reportedly increased in the hippocampus of Alzheimer's disease patients. | The cuprizone (B1210641) model of demyelination shows alterations in sphingolipids. | [7][8] |
Metabolic and Signaling Pathways
The primary role of 2-hydroxyicosanoic acid is as a structural component of sphingolipids in myelin. Its synthesis is a key step in the formation of these specialized lipids. A specific signaling cascade directly initiated by this compound or its parent acid has not been extensively characterized. The metabolic pathway illustrates its synthesis and incorporation into complex lipids.
Caption: Metabolic pathway for the synthesis of 2-hydroxyicosanoic acid and its incorporation into myelin.
Experimental Protocols
The quantification of 2-hydroxyicosanoic acid in biological tissues typically involves lipid extraction, hydrolysis, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methylation to form the fatty acid methyl ester (FAME), i.e., this compound, is a common derivatization step for GC-MS analysis.
Protocol: Quantification of 2-Hydroxy Fatty Acids from Brain Tissue
-
Tissue Homogenization:
-
A known weight of frozen brain tissue (human or animal) is homogenized in a cold phosphate-buffered saline (PBS) solution.
-
An internal standard, such as a deuterated version of a 2-hydroxy fatty acid, is added to the homogenate for accurate quantification.
-
-
Lipid Extraction:
-
Total lipids are extracted from the homogenate using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers. The lower organic phase is collected.
-
-
Hydrolysis (Saponification):
-
The extracted lipids are dried under a stream of nitrogen.
-
To release the fatty acids from complex lipids (like sphingolipids), the lipid extract is subjected to acid or alkaline hydrolysis (e.g., using 1N KOH in methanol) and heated.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
After hydrolysis, the solution is acidified, and the free fatty acids are extracted with an organic solvent like hexane.
-
The fatty acids are then converted to their methyl esters. A common method is to use boron trifluoride (BF3) in methanol and heat the mixture. This step converts 2-hydroxyicosanoic acid to this compound.
-
-
GC-MS Analysis:
-
The resulting FAMEs (including this compound) are analyzed by GC-MS.
-
The gas chromatograph separates the different FAMEs based on their volatility and interaction with the column stationary phase.
-
The mass spectrometer detects and quantifies the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.
-
The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve of known concentrations.
-
The workflow for this analytical process is outlined below.
Caption: General experimental workflow for quantifying 2-hydroxy fatty acids from brain tissue.
Conclusion
This compound, as an analytical derivative of 2-hydroxyicosanoic acid, represents a component of a class of lipids crucial for myelin integrity in both humans and animal models like mice. While direct, absolute quantitative comparisons are scarce in the literature, the available data consistently show that these 2-hydroxy fatty acids are integral to sphingolipids in the white matter of the brain. The mouse model, particularly with the availability of genetic tools like the FA2H knockout, serves as a valuable system for studying the synthesis and function of these lipids. Future lipidomics studies employing standardized quantification methods will be essential to delineate the precise quantitative differences between species, which will further refine the utility of animal models in neurodegenerative and demyelinating disease research.
References
- 1. The fatty acid composition of sphingomyelin from adult human cerebral white matter and changes in childhood, senium and unspecific brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oipub.com [oipub.com]
- 8. Spatial lipidomics reveals demyelination and remyelination dynamics in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Commercial "Methyl 2-hydroxyicosanoate" Standards for Purity
For researchers in drug development and cellular biology, the purity of chemical standards is paramount. This guide provides a framework for evaluating the purity of commercially available "Methyl 2-hydroxyicosanoate" standards, a crucial fatty acid methyl ester involved in various physiological processes. Ensuring the integrity of these standards is essential for accurate experimental results and the development of safe and effective therapeutics.
Comparison of Commercial Standards
To ensure the selection of a high-purity standard, a comparative analysis of products from different suppliers is recommended. The following table presents a hypothetical but representative purity analysis of "this compound" from three commercial sources.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (GC-FID) (%) | Endotoxin Levels (EU/mg) | Residual Solvents (ppm) |
| Vendor A | A123-45 | >98 | 98.5 ± 0.2 | < 0.1 | Acetone: 50 |
| Vendor B | B456-78 | ≥99 | 99.2 ± 0.1 | < 0.05 | Not Detected |
| Vendor C | C789-01 | >97 | 97.8 ± 0.3 | < 0.5 | Hexane: 150 |
Experimental Workflow for Purity Verification
A systematic approach is necessary to verify the purity of a commercial standard. The following workflow outlines the key steps from sample reception to data analysis.
Benchmarking "Methyl 2-hydroxyicosanoate" quantification against certified reference materials
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Methyl 2-hydroxyicosanoate, a critical undertaking for researchers in various scientific and drug development fields. Due to the current lack of commercially available certified reference materials (CRMs) specifically for this compound, this document outlines a robust validation approach using alternative standards and compares the performance of common analytical techniques. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs).
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the quantification of this compound using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with an internal standard. These values are based on typical performance for the analysis of similar fatty acid methyl esters.
| Validation Parameter | GC-MS with Selected Ion Monitoring (SIM) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Specificity | High (Mass-to-charge ratio detection) |
Experimental Protocols
A detailed protocol for the quantification of this compound using GC-MS is provided below. This protocol includes sample preparation via derivatization and the instrumental analysis parameters.
Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)
Accurate quantification of fatty acids by gas chromatography typically requires a derivatization step to convert them into their more volatile and less polar methyl esters.[1][2][3]
Materials:
-
Sample containing 2-hydroxyicosanoic acid
-
Internal Standard (e.g., Methyl heptadecanoate)
-
Methanolic HCl (2M) or BF₃-Methanol solution (14%)
-
Anhydrous Sodium Sulfate (B86663)
-
Vials for reaction and analysis
Procedure:
-
Spiking: To a known quantity of the sample, add a precise amount of the internal standard solution.
-
Esterification: Add 2 mL of methanolic HCl or BF₃-Methanol solution to the sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers. The upper hexane layer contains the FAMEs.
-
Drying: Transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Analysis
Gas chromatography coupled with mass spectrometry provides high sensitivity and selectivity for the quantification of FAMEs.[4][5]
Instrumentation:
-
Gas Chromatograph with a capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl or polyethylene (B3416737) glycol phase column).[1][6][7]
-
Mass Spectrometer (capable of electron ionization and selected ion monitoring).
GC Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature: 280°C
MS (B15284909) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound: Based on its fragmentation pattern (specific m/z values to be determined from a full scan analysis of a standard).
-
Internal Standard (Methyl heptadecanoate): Characteristic ions (e.g., m/z 284, 241, 87, 74).
-
-
Dwell Time: 100 ms per ion
Calibration and Quantification
A calibration curve is constructed by preparing a series of standards containing known concentrations of a this compound reference standard and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway where 2-hydroxy fatty acids, such as 2-hydroxyicosanoic acid, may play a role, potentially through the modulation of downstream cellular processes after their synthesis.
Caption: Hypothetical signaling role of 2-hydroxy fatty acids.
References
- 1. gcms.cz [gcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Methyl 2-hydroxydocosanoate | C23H46O3 | CID 566217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 14-hydroxyicosanoate (18490-19-2) for sale [vulcanchem.com]
- 6. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Methyl 2-hydroxyicosanoate: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of Methyl 2-hydroxyicosanoate should be conducted in a well-ventilated area, preferably within a fume hood.
Spill Management
In the event of a spill, isolate the area to prevent further contamination. For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels. Once absorbed, collect the material into a suitable, labeled container for hazardous waste. For solid spills, carefully sweep the material to avoid dust generation and place it in a designated, sealed container. Following the removal of the spilled material, decontaminate the area with a suitable solvent and wash with soap and water.
Disposal Protocol
The primary and recommended method for the disposal of this compound, as with other fatty acid methyl esters, is through an approved hazardous waste disposal plant. It is imperative to adhere to all federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Containerization: Place the waste this compound, including any contaminated absorbent materials, into a clearly labeled, sealed, and chemically compatible container. The label should prominently display the chemical name and any associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents. The storage area should be cool and well-ventilated.
-
Waste Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor. Provide the contractor with a comprehensive list of the waste materials.
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal contractor.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Key Data Summary
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 16742-49-7 |
| Class | Long-chain fatty acid methyl ester |
| Primary Disposal Method | Incineration by an approved hazardous waste disposal plant |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand) |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat |
Disposal Decision Workflow
Caption: A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound.
Essential Safety and Operational Guidance for Methyl 2-hydroxyicosanoate
For researchers, scientists, and drug development professionals handling Methyl 2-hydroxyicosanoate, this guide provides immediate, essential information for safe laboratory operations and disposal. The following procedures are based on best practices for handling similar fatty acid esters and should be implemented to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Lab coat or chemical-resistant apron | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation | If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. |
Handling and Storage Procedures
Safe handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not breathe in vapor or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is typically between 2-8°C for similar compounds to ensure stability.[5][6]
-
Keep away from strong oxidizing agents and strong bases, which are generally incompatible.[7]
Accidental Release and First Aid Measures
Prompt and correct response to spills and exposures is crucial.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand or earth to contain the spill.
-
Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean: Decontaminate the spill area with an appropriate solvent.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Arrange for disposal through a licensed chemical waste disposal company. Do not pour down the drain or dispose of with regular trash.[7]
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
